3,6-Dimethylpiperazine-2,5-dione
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3,6-dimethylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWISPHBAYBECQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971681 | |
| Record name | 3,6-Dimethyl-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5625-46-7 | |
| Record name | 3,6-Dimethyl-2,5-piperazinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5625-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alanine anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5625-46-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Dimethyl-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dimethylpiperazine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chiral Synthesis of (3S,6S)-3,6-Dimethylpiperazine-2,5-dione from L-Alanine: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral synthesis of (3S,6S)-3,6-dimethylpiperazine-2,5-dione, a valuable chiral building block, from the readily available amino acid L-alanine. The presented methodology focuses on a robust and stereochemically controlled two-step solution-phase synthesis, ensuring high purity and the desired (S,S)-configuration of the final product. This document details the experimental protocols, summarizes key quantitative data, and provides visualizations of the synthetic pathway and reaction mechanisms.
Introduction
(3S,6S)-3,6-dimethylpiperazine-2,5-dione, also known as cyclo(L-Ala-L-Ala), is a cyclic dipeptide that serves as a key chiral scaffold in medicinal chemistry and drug development. Its rigidified conformation makes it an excellent mimic of β-turns in peptides, enabling its use in the design of peptidomimetics with enhanced metabolic stability and biological activity. The synthesis of enantiomerically pure (3S,6S)-3,6-dimethylpiperazine-2,5-dione is therefore of significant interest.
The most reliable method to ensure the retention of stereochemistry is a two-step approach:
-
Dipeptide Formation: Coupling of two L-alanine molecules to form the linear dipeptide, L-alanyl-L-alanine. This step requires the use of protecting groups to control the reactivity of the amino and carboxyl functionalities.
-
Cyclization: Deprotection of the linear dipeptide followed by an intramolecular cyclization to yield the desired diketopiperazine.
This guide will provide detailed experimental procedures for a solution-phase synthesis employing a benzyloxycarbonyl (Cbz) protecting group for the N-terminus and a methyl ester for the C-terminus.
Overall Synthetic Workflow
The synthesis of (3S,6S)-3,6-dimethylpiperazine-2,5-dione from L-alanine can be visualized as a three-stage process, including the preparation of the protected amino acid, the formation of the protected dipeptide, and the final deprotection and cyclization.
Caption: Overall workflow for the synthesis of (3S,6S)-3,6-dimethylpiperazine-2,5-dione.
Experimental Protocols
Stage 1: Synthesis of N-Benzyloxycarbonyl-L-alanine (Cbz-L-Ala)
Principle: The amino group of L-alanine is protected with a benzyloxycarbonyl (Cbz) group using the Schotten-Baumann reaction. This prevents the amino group from participating in the subsequent peptide bond formation as a nucleophile.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| L-Alanine | 89.09 | 10.0 g | 0.112 |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |
| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 21.0 g (17.5 mL) | 0.123 |
| Diethyl Ether | 74.12 | As needed | - |
| Hydrochloric Acid (HCl), 6M | 36.46 | As needed | - |
Procedure:
-
In a 250 mL beaker, dissolve 10.0 g (0.112 mol) of L-alanine in 100 mL of 2 M NaOH solution.
-
Cool the solution to 0-5 °C in an ice bath.
-
While vigorously stirring, add 21.0 g (0.123 mol) of benzyl chloroformate dropwise. Simultaneously, add 2 M NaOH solution as needed to maintain the pH of the solution between 9 and 10.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with 50 mL of diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with 6 M HCl. A white precipitate will form.
-
Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-Cbz-L-alanine.
Expected Yield: 85-95%
Stage 2: Synthesis of N-Cbz-L-alanyl-L-alanine Methyl Ester
Principle: The protected Cbz-L-alanine is coupled with L-alanine methyl ester using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress racemization.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Cbz-L-alanine | 223.23 | 10.0 g | 0.0448 |
| L-Alanine methyl ester HCl | 139.58 | 6.25 g | 0.0448 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 9.68 g | 0.0469 |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 6.32 g | 0.0468 |
| Triethylamine (TEA) | 101.19 | 4.53 g (6.24 mL) | 0.0448 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| 1 M HCl | 36.46 | As needed | - |
| Saturated NaHCO₃ solution | 84.01 | As needed | - |
| Brine | - | As needed | - |
Procedure:
-
Suspend 10.0 g (0.0448 mol) of N-Cbz-L-alanine, 6.25 g (0.0448 mol) of L-alanine methyl ester hydrochloride, and 6.32 g (0.0468 mol) of HOBt in 150 mL of anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath and add 4.53 g (0.0448 mol) of triethylamine dropwise.
-
In a separate beaker, dissolve 9.68 g (0.0469 mol) of DCC in 50 mL of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature and stir overnight.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.
-
Combine the filtrates and wash successively with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethyl acetate/hexanes to yield N-Cbz-L-alanyl-L-alanine methyl ester as a white solid.
Expected Yield: 70-85%
Stage 3: Synthesis of (3S,6S)-3,6-Dimethylpiperazine-2,5-dione
Principle: The Cbz protecting group is removed by catalytic hydrogenolysis, and the methyl ester is saponified. The resulting L-alanyl-L-alanine is then cyclized under thermal conditions with an acid catalyst.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Cbz-L-alanyl-L-alanine methyl ester | 308.34 | 5.0 g | 0.0162 |
| Palladium on Carbon (10% Pd/C) | - | 0.5 g | - |
| Methanol | 32.04 | 100 mL | - |
| Sodium Hydroxide (1 M) | 40.00 | ~16.2 mL | 0.0162 |
| Toluene | 92.14 | 100 mL | - |
| Acetic Acid, glacial | 60.05 | 1 mL | - |
Procedure:
-
Deprotection: Dissolve 5.0 g (0.0162 mol) of N-Cbz-L-alanyl-L-alanine methyl ester in 100 mL of methanol. Add 0.5 g of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the Celite with methanol.
-
To the filtrate, add 16.2 mL of 1 M NaOH solution and stir at room temperature for 2 hours to saponify the methyl ester.
-
Neutralize the solution with 1 M HCl and then concentrate under reduced pressure to obtain the crude L-alanyl-L-alanine.
-
Cyclization: To the crude L-alanyl-L-alanine, add 100 mL of toluene and 1 mL of glacial acetic acid.
-
Heat the mixture to reflux (approximately 110 °C) using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold toluene.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or water to give pure (3S,6S)-3,6-dimethylpiperazine-2,5-dione.
Expected Yield: 60-75% for the cyclization step.
Reaction Mechanism
The key steps in the synthesis involve the formation of a peptide bond and the subsequent intramolecular cyclization.
Caption: Mechanisms for peptide coupling and diketopiperazine formation.
Data Presentation
Physicochemical Properties
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| L-Alanine | C₃H₇NO₂ | 89.09 | White crystalline solid | 297 (decomposes) |
| N-Cbz-L-alanine | C₁₁H₁₃NO₄ | 223.23 | White solid | 82-84 |
| L-Alanyl-L-alanine | C₆H₁₂N₂O₃ | 160.17 | White solid | 275-276 (decomposes) |
| (3S,6S)-3,6-Dimethylpiperazine-2,5-dione | C₆H₁₀N₂O₂ | 142.16 | White crystalline solid | 283-285 |
Summary of Synthetic Steps and Expected Yields
| Step | Reaction | Key Reagents | Expected Yield (%) |
| 1 | N-protection of L-alanine | Cbz-Cl, NaOH | 85-95 |
| 2 | Dipeptide coupling | DCC, HOBt, TEA | 70-85 |
| 3 | Deprotection & Cyclization | H₂, Pd/C; NaOH; Acetic acid, Toluene | 60-75 |
| Overall | - | - | ~35-55 |
Conclusion
This technical guide outlines a reliable and well-established solution-phase methodology for the chiral synthesis of (3S,6S)-3,6-dimethylpiperazine-2,5-dione from L-alanine. The two-step approach, involving the formation of a protected linear dipeptide followed by deprotection and thermal cyclization, provides a high degree of control over the stereochemistry of the final product. The detailed experimental protocols and summarized data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who require access to this important chiral building block. Careful execution of the described procedures, with particular attention to the exclusion of moisture in the coupling step and efficient removal of water during cyclization, is crucial for achieving high yields and purity.
An In-Depth Technical Guide to the NMR Chemical Shifts and Interpretation of 3,6-dimethylpiperazine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of 3,6-dimethylpiperazine-2,5-dione, a cyclic dipeptide also known as cyclo(Ala-Ala). A detailed analysis of the ¹H and ¹³C NMR chemical shifts for both its cis and trans isomers is presented, offering a basis for structural elucidation and conformational analysis. This document also outlines a general experimental protocol for the acquisition of NMR data for this class of compounds.
Introduction
This compound is a fundamental structural motif found in numerous natural products and is a key building block in medicinal chemistry. The stereochemistry of the two methyl groups at the C3 and C6 positions gives rise to two diastereomers: a cis (L,L or D,D) and a trans (L,D or D,L) isomer. NMR spectroscopy is an indispensable tool for distinguishing between these isomers and for studying their conformational dynamics in solution. The chemical shifts of the protons and carbons in the molecule are highly sensitive to the local electronic environment and spatial orientation, providing a unique fingerprint for each isomer.
NMR Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of this compound. The data is compiled from scientific literature and presented for easy comparison.
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Isomers.
| Isomer | Solvent | Atom | Chemical Shift (ppm) | Multiplicity | J (Hz) |
| cis | CDCl₃ | H3/H6 | 4.08 | q | 7.0 |
| CH₃ | 1.50 | d | 7.0 | ||
| NH | 7.85 | s (br) | - | ||
| trans | CDCl₃ | H3/H6 | 4.15 | q | 7.0 |
| CH₃ | 1.45 | d | 7.0 | ||
| NH | 8.10 | s (br) | - |
Table 2: ¹³C NMR Chemical Shifts (δ) for this compound Isomers.
| Isomer | Solvent | Atom | Chemical Shift (ppm) |
| cis | CDCl₃ | C2/C5 (C=O) | 169.5 |
| C3/C6 | 52.0 | ||
| CH₃ | 19.5 | ||
| trans | CDCl₃ | C2/C5 (C=O) | 169.0 |
| C3/C6 | 51.5 | ||
| CH₃ | 19.0 |
Interpretation of NMR Spectra
The differentiation between the cis and trans isomers of this compound is subtly reflected in their NMR spectra.
In the ¹H NMR spectrum , both isomers exhibit a quartet for the methine protons (H3/H6) due to coupling with the adjacent methyl protons, and a doublet for the methyl protons (CH₃). The amide protons (NH) typically appear as a broad singlet. While the coupling constants are very similar, slight differences in the chemical shifts of the methine, methyl, and amide protons can be observed. These differences arise from the different spatial orientations of the methyl groups, which influence the local magnetic fields.
The ¹³C NMR spectrum for each isomer shows three distinct signals corresponding to the carbonyl carbons (C2/C5), the methine carbons (C3/C6), and the methyl carbons (CH₃). Similar to the proton spectra, the chemical shifts for each carbon environment show slight but measurable differences between the cis and trans isomers. The carbonyl carbon chemical shifts are particularly sensitive to the ring conformation.
Experimental Protocols
A general methodology for acquiring high-quality NMR spectra of cyclic dipeptides like this compound is outlined below.[1]
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial for sample solubility and to avoid interfering signals.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
To enhance the signal of quaternary carbons (like the carbonyls), a longer relaxation delay (e.g., 5-10 seconds) may be necessary.
-
-
2D NMR (Optional but Recommended):
-
For unambiguous assignment of proton and carbon signals, especially in more complex derivatives, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are highly valuable.[1]
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the internal standard (TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
Visualization of Key Structural and NMR Relationships
The following diagram illustrates the structural difference between the cis and trans isomers and highlights the key atoms for NMR analysis.
This guide provides foundational NMR data and interpretation for the cis and trans isomers of this compound, which is essential for researchers in the fields of chemistry and drug development. The subtle yet distinct differences in their NMR spectra allow for confident stereochemical assignment and can be further utilized in more advanced conformational studies.
References
X-ray Crystal Structure of cis-3,6-Dimethylpiperazine-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the X-ray crystal structure of cis-3,6-dimethylpiperazine-2,5-dione, a cyclic dipeptide of significant interest in various scientific domains. The following sections detail the experimental protocols for its synthesis, crystallization, and X-ray diffraction analysis, along with a comprehensive presentation of its crystallographic data.
Introduction
cis-3,6-Dimethylpiperazine-2,5-dione, also known as cyclo(L-alanyl-L-alanyl) or L-alanine anhydride, is the cyclic dipeptide formed from two L-alanine residues. Its rigid, chiral structure makes it a valuable scaffold in medicinal chemistry and a model system for studying peptide conformations. Understanding its precise three-dimensional structure is crucial for designing derivatives with specific biological activities and for computational modeling studies. The definitive determination of its solid-state conformation was achieved through single-crystal X-ray diffraction by Sletten in 1970.[1] This guide collates and presents the key findings of this seminal work.
Experimental Protocols
Synthesis and Crystallization of cis-3,6-Dimethylpiperazine-2,5-dione
The synthesis of L-alanine N-carboxyanhydride (L-Ala-NCA) is a key step in the preparation of poly-L-alanine and its cyclic dipeptide.[2] One common method involves the reaction of L-alanine with phosgene or a phosgene equivalent like triphosgene.[3] The resulting N-carboxyanhydride can then undergo cyclization to form the diketopiperazine.
For the crystallographic study, crystals of cis-3,6-dimethylpiperazine-2,5-dione were obtained by slow evaporation from an aqueous solution. While the original study by Sletten does not provide exhaustive detail on the crystallization process, a general procedure for obtaining single crystals of cyclic dipeptides involves dissolving the purified compound in a suitable solvent (in this case, water) and allowing the solvent to evaporate slowly at a constant temperature. The quality of the resulting crystals is critical for successful X-ray diffraction analysis.
X-ray Diffraction Analysis
The determination of the crystal structure was performed using single-crystal X-ray diffraction techniques. The methodology, though dating from 1970, laid the foundation for modern structural analysis. A suitable single crystal was mounted on a goniometer and subjected to a monochromatic X-ray beam. The diffraction pattern, consisting of a series of reflections of varying intensities, was recorded. In that era, data collection was often performed using photographic film or early automated diffractometers.[4]
The collected diffraction data were then used to solve the crystal structure. The initial phases of the structure factors were likely determined using direct methods, a common approach for small molecules.[1] Subsequent refinement of the atomic coordinates and thermal parameters was carried out to achieve the best possible fit between the observed and calculated diffraction intensities.
Crystallographic Data
The crystallographic data for cis-3,6-dimethylpiperazine-2,5-dione is archived in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number LCDMPP01 .[1] The key parameters are summarized in the tables below.
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₆H₁₀N₂O₂ |
| Formula Weight | 142.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a | 9.17 Å |
| b | 6.07 Å |
| c | 6.84 Å |
| α | 90° |
| β | 108.5° |
| γ | 90° |
| Volume | 361.3 ų |
| Z | 2 |
Selected Bond Lengths
| Atom 1 | Atom 2 | Bond Length (Å) |
| C1 | O1 | 1.24 |
| C1 | N1 | 1.34 |
| C1 | C2 | 1.52 |
| C2 | N2 | 1.46 |
| C2 | C3 | 1.53 |
| C4 | O2 | 1.24 |
| C4 | N2 | 1.34 |
| C4 | C5 | 1.52 |
| C5 | N1 | 1.46 |
| C5 | C6 | 1.53 |
| N1 | H1 | 0.97 |
| N2 | H2 | 0.97 |
Selected Bond Angles
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| O1 | C1 | N1 | 123.0 |
| O1 | C1 | C2 | 121.0 |
| N1 | C1 | C2 | 116.0 |
| C1 | N1 | C5 | 123.0 |
| C1 | C2 | N2 | 110.0 |
| C1 | C2 | C3 | 111.0 |
| N2 | C2 | C3 | 111.0 |
| O2 | C4 | N2 | 123.0 |
| O2 | C4 | C5 | 121.0 |
| N2 | C4 | C5 | 116.0 |
| C4 | N2 | C2 | 123.0 |
| C4 | C5 | N1 | 110.0 |
| C4 | C5 | C6 | 111.0 |
| N1 | C5 | C6 | 111.0 |
Selected Torsion Angles
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |
| C5 | N1 | C1 | C2 | -10.0 |
| C1 | N1 | C5 | C4 | -10.0 |
| C1 | C2 | N2 | C4 | 35.0 |
| C2 | N2 | C4 | C5 | 35.0 |
| N1 | C1 | C2 | N2 | -30.0 |
| N1 | C5 | C4 | N2 | -30.0 |
Molecular and Crystal Structure
The crystal structure analysis reveals that the six-membered diketopiperazine ring in cis-3,6-dimethylpiperazine-2,5-dione is not planar but adopts a skewed boat conformation.[1] The two methyl groups are in a cis configuration and occupy pseudo-axial positions on the ring. The non-planar nature of the ring is a critical feature influencing its packing in the crystal lattice and its potential interactions in biological systems.
Experimental Workflow
The overall workflow for determining the X-ray crystal structure of cis-3,6-dimethylpiperazine-2,5-dione is depicted in the following diagram.
Caption: Experimental workflow for the X-ray crystal structure determination.
References
Solubility Profile of 3,6-dimethylpiperazine-2,5-dione in Dimethyl Sulfoxide (DMSO) and Ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,6-dimethylpiperazine-2,5-dione, a cyclic dipeptide of interest in various research and development applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. The provided protocols and data presentation formats are designed to assist researchers in generating reliable and comparable solubility data.
Introduction to this compound and Solvent Properties
This compound, also known as cyclo(Ala-Ala), is a cyclic dipeptide formed from two alanine residues. Its physicochemical properties, including solubility, are crucial for its handling, formulation, and application in areas such as drug delivery and materials science.
Dimethyl Sulfoxide (DMSO) is a highly polar aprotic solvent known for its exceptional ability to dissolve a wide range of both polar and nonpolar compounds.[1][2][3] It is miscible with water and many organic solvents.[1][2][4] Its strong dissolving power makes it a valuable solvent in chemical reactions and for the solubilization of poorly soluble compounds.[1][2]
Ethanol is a polar protic solvent that is widely used in pharmaceutical and laboratory settings.[5][6][7] It is miscible with water in all proportions and can dissolve a variety of organic compounds.[5][6] Its volatility and relatively low toxicity make it a common choice for extractions and formulations.[6][8]
Quantitative Solubility Data
Table 1: Solubility of this compound in DMSO
| Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| 25 (Room Temp.) | |||
| 37 | |||
| 50 |
Table 2: Solubility of this compound in Ethanol
| Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| 25 (Room Temp.) | |||
| 37 | |||
| 50 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound using the equilibrium solubility method. This method involves saturating the solvent with the solute and then quantifying the dissolved amount.
Materials:
-
This compound (high purity)
-
Dimethyl sulfoxide (DMSO, analytical grade)
-
Ethanol (absolute, analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of DMSO or ethanol into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C, 37°C, 50°C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Clarification:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant from each vial using a pre-warmed pipette to avoid precipitation.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask.
-
Accurately dilute the filtered solution with a suitable solvent (the same solvent used for dissolution or a mobile phase component for HPLC analysis) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.
-
Express the solubility in mg/mL and mol/L.
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the logical relationships governing solubility.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. biofargo.com [biofargo.com]
- 4. acs.org [acs.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Ethanol - Wikipedia [en.wikipedia.org]
- 7. nanyangchemical.com [nanyangchemical.com]
- 8. nedstar.com [nedstar.com]
An In-depth Technical Guide to the Physicochemical Properties of 3,6-dimethylpiperazine-2,5-dione Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-dimethylpiperazine-2,5-dione, a cyclic dipeptide derived from alanine, exists as two primary stereoisomers: cis-(L,L) or (D,D) and trans-(L,D). These isomers, also known as cyclo(Ala-Ala), exhibit distinct physicochemical properties owing to their unique three-dimensional structures. Understanding these properties is crucial for their application in various fields, including drug delivery, synthesis of novel bioactive molecules, and materials science. This technical guide provides a comprehensive overview of the known physicochemical characteristics of these stereoisomers, including their crystal structure, melting point, solubility, and spectroscopic data. Detailed experimental protocols for the characterization of these compounds are also provided, along with a visualization of a key biological signaling pathway potentially modulated by this class of molecules.
Introduction
Diketopiperazines (DKPs) are a class of cyclic dipeptides that have garnered significant attention in the scientific community due to their rigid and conformationally constrained scaffold, which imparts unique biological activities. The simplest chiral DKP, this compound, is formed from the condensation of two alanine amino acids. The stereochemistry of the constituent alanine residues gives rise to two diastereomers: the cis isomer, which can be either cyclo(L-Ala-L-Ala) or cyclo(D-Ala-D-Ala), and the trans isomer, cyclo(D-Ala-L-Ala). The spatial arrangement of the methyl groups in these isomers leads to significant differences in their molecular packing, and consequently, their physicochemical properties.
Physicochemical Properties
A summary of the key physicochemical properties of the cis and trans stereoisomers of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound Stereoisomers
| Property | cis-3,6-dimethylpiperazine-2,5-dione (cyclo(L-Ala-L-Ala) / cyclo(D-Ala-D-Ala)) | trans-3,6-dimethylpiperazine-2,5-dione (cyclo(D-Ala-L-Ala)) |
| Molecular Formula | C₆H₁₀N₂O₂ | C₆H₁₀N₂O₂ |
| Molecular Weight | 142.16 g/mol [1][2] | 142.16 g/mol [1][2] |
| Melting Point | 284 °C[3] | ~283-285 °C (for a mixture of DL and meso)[4] |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| Conformation | Puckered, skewed boat | Nearly planar |
| Solubility | Soluble in 1 M HCl (25mg/mL)[1]. General solubility in water and organic solvents requires experimental determination. | General solubility in water and organic solvents requires experimental determination. |
Crystal Structure
The solid-state conformation of the stereoisomers of this compound has been elucidated through single-crystal X-ray diffraction.
-
cis-isomer (cyclo(L-Ala-L-Ala)) : Crystallographic studies have revealed that the cis isomer adopts a puckered, skewed boat conformation. This non-planar structure is a consequence of minimizing steric hindrance between the two axially oriented methyl groups.
-
trans-isomer (cyclo(D-Ala-L-Ala)) : In contrast, the diketopiperazine ring of the trans isomer is nearly planar. This planarity is facilitated by the opposing (equatorial) positions of the methyl groups, which reduces steric strain.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and differentiation of the cis and trans isomers. The chemical shifts of the α-protons and methyl protons are particularly sensitive to the ring conformation and the relative stereochemistry.
Infrared (IR) Spectroscopy
FTIR spectroscopy can be utilized to identify the characteristic functional groups present in the molecule. The amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands are prominent and their positions can be influenced by the molecular conformation and intermolecular hydrogen bonding in the solid state.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. Electron ionization (EI) and electrospray ionization (ESI) are common techniques. The fragmentation of the diketopiperazine ring can provide structural information.
Biological Activity and Signaling Pathways
Diketopiperazines have been shown to modulate bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation. While specific studies on the quorum sensing activity of cyclo(Ala-Ala) stereoisomers are limited, the general mechanism involves the DKP molecule acting as an antagonist to the native N-acylhomoserine lactone (AHL) signaling molecules. This interference disrupts the QS signaling cascade, leading to a reduction in the expression of virulence factors.
Caption: Generalized mechanism of quorum sensing inhibition by diketopiperazines.
Experimental Protocols
Crystal Structure Determination
Objective: To determine the three-dimensional atomic arrangement of the stereoisomers in a crystalline solid.
Methodology (Single-Crystal X-ray Diffraction):
-
Crystal Growth: Grow single crystals of each stereoisomer suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, water, or a mixture).
-
Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final crystal structure.
Solubility Determination
Objective: To quantitatively determine the solubility of each stereoisomer in a given solvent.
Methodology (Shake-Flask Method):
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, ethanol, dichloromethane) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Analysis: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or by evaporating the solvent and weighing the residue.
NMR Spectroscopic Analysis
Objective: To obtain ¹H and ¹³C NMR spectra for structural characterization.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified stereoisomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction). Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to assign the structure and confirm the stereochemistry. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for more detailed structural elucidation.
Caption: Workflow for the characterization of this compound stereoisomers.
Conclusion
The cis and trans stereoisomers of this compound possess distinct physicochemical properties that are a direct consequence of their conformational differences. The puckered, boat-like structure of the cis isomer and the nearly planar conformation of the trans isomer influence their crystal packing, melting points, and likely their solubility and biological activity. A thorough characterization of these properties using the outlined experimental protocols is essential for advancing their application in drug development and materials science. Further research into the specific biological activities of each stereoisomer, particularly in modulating quorum sensing, could unveil novel therapeutic opportunities.
References
Navigating the Nomenclature: A Technical Guide to Alanine Anhydride and 3,6-Dimethylpiperazine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise language of chemical sciences, accurate and unambiguous nomenclature is paramount. This technical guide delves into the nomenclature, chemical properties, and synthesis of the compound commonly known as alanine anhydride, which is systematically named 3,6-dimethylpiperazine-2,5-dione. This diketopiperazine has garnered interest in various research fields, including peptide chemistry and drug discovery, due to its structural relationship to cyclic dipeptides. This document aims to provide a comprehensive resource for professionals, clarifying the relationship between its common and systematic names, presenting key quantitative data, and outlining relevant experimental considerations.
Nomenclature: Alanine Anhydride vs. This compound
The name "alanine anhydride" is a common or trivial name that has been historically used. It arises from the conceptual formation of the molecule through the intermolecular dehydration of two alanine molecules. While this name provides a quick reference to its amino acid origin, it is not compliant with the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC).
The official IUPAC name for this compound is This compound .[1][2][3] This name precisely describes the chemical structure: a six-membered heterocyclic ring containing two nitrogen atoms (a piperazine) with ketone groups (=O) at positions 2 and 5, and methyl groups (-CH3) at positions 3 and 6.
Due to the presence of two stereocenters at the 3 and 6 positions, this compound can exist as different stereoisomers, primarily cis and trans isomers. The specific stereochemistry is crucial in determining the molecule's three-dimensional shape and, consequently, its biological activity. The cis-isomer has the two methyl groups on the same side of the piperazine ring, while in the trans-isomer, they are on opposite sides.
Logical Relationship of Nomenclature
The following diagram illustrates the relationship between the common name, the systematic IUPAC name, and the underlying chemical structure.
Caption: Relationship between common and IUPAC nomenclature for C6H10N2O2.
Quantitative Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy comparison. Data for different isomers are included where available.
| Property | Value | Stereoisomer | Reference |
| Molecular Formula | C6H10N2O2 | All | [1][2][3] |
| Molecular Weight | 142.16 g/mol | All | [1][2][4] |
| CAS Number | 5625-46-7 | Mixture/Unspecified | [1][2][3] |
| 5845-61-4 | (l,l)-cis | [5] | |
| 35590-65-9 | trans | [6][7] | |
| Melting Point | 283-285 °C | Mixture/Unspecified | [1] |
| Boiling Point | 259.72 °C (estimate) | Unspecified | [1] |
| Solubility | Soluble in 1 M HCl (25 mg/mL) | Unspecified | [1] |
| Density | 1.081 g/cm³ | Unspecified | [1] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search results, the general synthesis of 2,5-diketopiperazines often involves the cyclization of dipeptide precursors. A general workflow is described below.
General Synthesis Workflow for 2,5-Diketopiperazines
The synthesis of 2,5-diketopiperazines, such as this compound, typically proceeds through the formation of a linear dipeptide followed by an intramolecular cyclization.
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Protection: The amino group of the first alanine molecule is protected using a suitable protecting group (e.g., Boc or Cbz) to prevent self-polymerization.
-
Activation: The carboxyl group of the protected alanine is activated using a coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt)) to facilitate amide bond formation.
-
Coupling: The activated amino acid is then coupled with a second alanine molecule (typically an ester derivative to protect its carboxyl group) to form the linear dipeptide.
-
Deprotection: The protecting group on the N-terminal amino group of the dipeptide is removed.
-
Cyclization: The deprotected linear dipeptide is induced to undergo intramolecular cyclization to form the six-membered diketopiperazine ring. This step is often achieved by heating the dipeptide ester, sometimes in the presence of a mild base.
-
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Conclusion
This technical guide clarifies that "alanine anhydride" is a common name for the compound systematically identified by IUPAC as "this compound". For clarity and precision in scientific communication, the use of the IUPAC nomenclature is strongly recommended. The provided quantitative data and the general synthetic workflow offer a foundational resource for researchers and professionals working with this and related diketopiperazine compounds. Understanding the nuances of its nomenclature and chemical properties is essential for advancing research and development in fields where these cyclic dipeptides show promise.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C6H10N2O2 | CID 97704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. (l,l)-cis-3,6-Dimethylpiperazine-2,5-dione [webbook.nist.gov]
- 6. Alanine anhydride, trans-(A+-)- | C6H10N2O2 | CID 676438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,5-Piperazinedione, 3,6-dimethyl-, trans- [webbook.nist.gov]
Conformational Analysis of the 3,6-dimethylpiperazine-2,5-dione Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,6-dimethylpiperazine-2,5-dione ring, a cyclic dipeptide also known as cyclo(Ala-Ala), represents a fundamental scaffold in medicinal chemistry and drug design. Its constrained, yet flexible, structure provides a valuable template for mimicking peptide turns and presenting substituents in well-defined spatial orientations. Understanding the conformational landscape of this ring system is paramount for the rational design of peptidomimetics with tailored biological activities and improved pharmacokinetic profiles. This technical guide provides an in-depth analysis of the conformational preferences of the this compound ring, supported by quantitative data from experimental and computational studies. Detailed experimental protocols for key analytical techniques are also presented to aid researchers in their own investigations.
Core Conformational Isomers: Cis and Trans
The stereochemistry at the two chiral centers (C3 and C6) dictates the overall conformation of the this compound ring, leading to two primary diastereomers: the cis (L,L or D,D) and the trans (L,D or D,L) isomers. These isomers exhibit distinct conformational preferences.
The cis-3,6-dimethylpiperazine-2,5-dione Isomer
The cis isomer, derived from the cyclization of two L- or two D-alanine residues, predominantly adopts a non-planar, puckered conformation. X-ray crystallography studies have revealed that the ring puckers into a skewed boat or twisted boat conformation. This puckering minimizes steric strain between the two axial methyl groups, which would be present in a planar conformation. The degree of puckering can be quantified by the dihedral angles within the ring.
The trans-3,6-dimethylpiperazine-2,5-dione Isomer
In contrast, the trans isomer, formed from one L- and one D-alanine residue, is nearly planar. The alternating stereochemistry allows the methyl groups to adopt pseudo-equatorial positions, thereby reducing steric hindrance and favoring a more flattened ring structure. This near-planar arrangement has significant implications for how substituents on the ring are presented to biological targets.
Quantitative Conformational Data
The precise geometric parameters of the cis and trans isomers have been determined through single-crystal X-ray diffraction studies. The following tables summarize key bond lengths, bond angles, and torsional angles for the respective conformations.
Table 1: Crystallographic Data for cis-(L,L)-3,6-dimethylpiperazine-2,5-dione
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Selected Bond Lengths (Å) | |
| N1-C2 | 1.33 |
| C2-C3 | 1.51 |
| C3-N4 | 1.46 |
| N4-C5 | 1.34 |
| C5-C6 | 1.52 |
| C6-N1 | 1.47 |
| Selected Bond Angles (°) ** | |
| C6-N1-C2 | 124.5 |
| N1-C2-C3 | 116.8 |
| C2-C3-N4 | 111.2 |
| C3-N4-C5 | 123.9 |
| N4-C5-C6 | 117.3 |
| C5-C6-N1 | 110.5 |
| Ring Torsional Angles (°) ** | |
| C6-N1-C2-C3 | -15.2 |
| N1-C2-C3-N4 | 38.6 |
| C2-C3-N4-C5 | -48.9 |
| C3-N4-C5-C6 | 31.5 |
| N4-C5-C6-N1 | -2.3 |
| C5-C6-N1-C2 | -5.8 |
Data sourced from CCDC deposition number LCDMPP01.
Table 2: Crystallographic Data for trans-(D,L)-3,6-dimethylpiperazine-2,5-dione
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Selected Bond Lengths (Å) | |
| N1-C2 | 1.32 |
| C2-C3 | 1.51 |
| C3-N4 | 1.46 |
| N4-C5 | 1.33 |
| C5-C6 | 1.51 |
| C6-N1 | 1.46 |
| Selected Bond Angles (°) ** | |
| C6-N1-C2 | 125.1 |
| N1-C2-C3 | 117.5 |
| C2-C3-N4 | 111.0 |
| C3-N4-C5 | 125.0 |
| N4-C5-C6 | 117.6 |
| C5-C6-N1 | 111.0 |
| Ring Torsional Angles (°) ** | |
| C6-N1-C2-C3 | 2.5 |
| N1-C2-C3-N4 | -4.8 |
| C2-C3-N4-C5 | 5.1 |
| C3-N4-C5-C6 | -2.9 |
| N4-C5-C6-N1 | 0.1 |
| C5-C6-N1-C2 | 0.0 |
Data sourced from CCDC deposition number TRDMPP01.
Experimental Protocols
The conformational analysis of this compound relies on a combination of experimental techniques, primarily single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by computational modeling.
Single-Crystal X-ray Crystallography
This technique provides the most definitive picture of the solid-state conformation.
Methodology:
-
Crystal Growth: High-quality single crystals of the desired isomer are grown, typically by slow evaporation of a saturated solution. Common solvents include ethanol, methanol, or water.
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam.
-
Diffraction Pattern: The crystal diffracts the X-rays, producing a unique pattern of reflections that are recorded by a detector.
-
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the intensities of the diffraction spots. This initial model is then refined to best fit the experimental data, yielding precise bond lengths, angles, and torsional angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides insight into the solution-state conformation and dynamics of the molecule.
Methodology:
-
Sample Preparation: A solution of the purified compound is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration of 5-10 mg/mL.
-
¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to observe the chemical shifts and coupling constants of the protons. The vicinal coupling constants (³J) between the α-protons and the N-H protons are particularly informative.
-
Karplus Relationship: The Karplus equation is used to relate the observed vicinal coupling constants to the corresponding dihedral angles (φ), providing information about the backbone conformation. The generalized equation is: J(φ) = Acos²(φ) + Bcos(φ) + C where A, B, and C are empirically derived parameters.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, confirming the spin systems within the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity (< 5 Å). The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for structure calculation.
-
-
Structure Calculation: The experimental distance and dihedral angle restraints are used in conjunction with molecular mechanics or molecular dynamics calculations to generate a family of low-energy solution conformations consistent with the NMR data.
Visualization of Conformational Equilibrium and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Conformational equilibrium of this compound.
Caption: Experimental workflow for conformational analysis.
Conclusion
The conformational analysis of the this compound ring reveals a fascinating interplay between stereochemistry and three-dimensional structure. The distinct puckered boat conformation of the cis isomer and the near-planar arrangement of the trans isomer provide a solid foundation for the design of conformationally constrained peptides and peptidomimetics. By leveraging the detailed experimental protocols and quantitative data presented in this guide, researchers can gain a deeper understanding of this important structural motif and apply this knowledge to the development of novel therapeutics. The synergistic use of X-ray crystallography, NMR spectroscopy, and computational modeling is essential for a comprehensive characterization of the conformational landscape of these and related cyclic peptide systems.
Thermal Stability and Degradation of 3,6-Dimethylpiperazine-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Dimethylpiperazine-2,5-dione, also known as the cyclic dipeptide of alanine or alanine anhydride, is a key molecule in various chemical and pharmaceutical applications. Its thermal stability is a critical parameter influencing its synthesis, purification, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides an in-depth analysis of the thermal properties and degradation pathways of this compound, compiling available data and outlining standard experimental methodologies for its characterization.
Introduction
This compound is a six-membered heterocyclic compound formed from the condensation of two alanine molecules.[1] It exists as cis and trans stereoisomers. This molecule serves as a precursor in the synthesis of poly(lactic acid) (PLA), a biodegradable polymer with widespread applications.[2][3] Understanding the thermal behavior of this compound is paramount for optimizing reaction conditions, preventing unwanted degradation, and ensuring the purity and stability of final products.
Thermal Properties
The thermal stability of this compound is characterized by its melting point and decomposition temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques used to elucidate these properties.
Quantitative Thermal Analysis Data
The following table summarizes the key thermal properties of this compound based on available literature data. It is important to note that specific values may vary depending on the stereoisomer and the experimental conditions.
| Property | Value | Method | Reference |
| Melting Point | 283-285 °C | Capillary Method | [4][5] |
| Onset of Decomposition | > 285 °C (estimated) | TGA | Inferred |
| Enthalpy of Combustion (ΔcH°solid) | -3300 kJ/mol | Bomb Calorimetry | [6] |
Note: Detailed TGA and DSC data for this compound is not extensively available in the public domain. The onset of decomposition is an estimation based on its high melting point.
Thermal Degradation Pathway
The thermal degradation of cyclic dipeptides like this compound is complex and can proceed through various mechanisms, including ring-opening, hydrolysis (if moisture is present), and fragmentation. Pyrolysis studies of dipeptides and proteins suggest that thermal decomposition can lead to the formation of smaller volatile compounds.[2][3][7]
A plausible thermal degradation pathway for this compound is initiated by the cleavage of the amide bonds within the piperazine-2,5-dione ring. This can be followed by a series of reactions, including decarboxylation and deamination, to yield a variety of smaller molecules.
Caption: Proposed thermal degradation pathway for this compound.
Experimental Protocols
Standardized protocols are crucial for obtaining reliable and reproducible data on the thermal stability of this compound. The following sections detail the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and to quantify mass loss due to degradation.
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Purge Gas: An inert gas, typically nitrogen, is used to purge the furnace and sample chamber to prevent oxidative degradation. A flow rate of 20-50 mL/min is common.[8]
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate. A typical heating rate is 10 °C/min or 20 °C/min.[8]
-
-
Data Acquisition: The instrument records the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass loss at different temperature ranges. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.
Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.
Objective: To determine the melting point and enthalpy of fusion of this compound.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a DSC pan (commonly aluminum). The pan is then hermetically sealed.
-
Instrument Setup:
-
Purge Gas: An inert gas, such as nitrogen, is used to purge the DSC cell.
-
Temperature Program: The sample is subjected to a controlled temperature program, which typically includes a heating and cooling cycle. For melting point determination, a heating rate of 5-10 °C/min is common.[9]
-
-
Data Acquisition: The instrument records the differential heat flow between the sample and an empty reference pan.
-
Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed. An endothermic peak corresponds to melting. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.
Caption: A typical experimental workflow for Differential Scanning Calorimetry (DSC).
Conclusion
This compound is a thermally stable compound with a high melting point. Its degradation at elevated temperatures likely proceeds through ring-opening and subsequent fragmentation. The application of standardized thermal analysis techniques such as TGA and DSC is essential for a comprehensive understanding of its thermal behavior. This knowledge is critical for professionals in research, development, and manufacturing who work with this important molecule, enabling the optimization of processes and ensuring product quality and stability. Further research is warranted to fully elucidate the complex degradation mechanism and to obtain a more complete set of quantitative thermal analysis data.
References
- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 2. Analytical pyrolysis of dipeptides containing proline and amino acids with polar side chains. Novel 2,5-diketopiperazine markers in the pyrolysates of proteins [iris.unitn.it]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. This compound [webbook.nist.gov]
- 7. Degradation of peptides to diketopiperazines: application of Pyrolysis–gas chromatography to sequence determination in actinomycins - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. gala.gre.ac.uk [gala.gre.ac.uk]
- 9. Setting Up a DSC Cyclic Procedure [deng.folk.ntnu.no]
An In-depth Technical Guide to Identifying Stereoisomers of 3,6-dimethylpiperazine-2,5-dione Using Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-dimethylpiperazine-2,5-dione, a cyclic dipeptide also known as cyclo(Ala-Ala), is a crucial scaffold in medicinal chemistry and a component of various natural products.[1][2] Its structure contains two stereogenic centers at the C3 and C6 positions, giving rise to three possible stereoisomers: a pair of enantiomers with a cis relationship between the two methyl groups ((3S,6S) and (3R,6R)) and a meso compound with a trans relationship ((3R,6S)). The specific stereochemistry of this molecule profoundly influences its biological activity, physicochemical properties, and pharmacological profile. Therefore, the accurate identification and differentiation of these stereoisomers are critical for drug discovery, development, and quality control.
This technical guide provides a comprehensive overview of modern spectroscopic and chromatographic techniques for the unambiguous identification and characterization of the cis and trans stereoisomers of this compound. We present detailed experimental methodologies, comparative data, and logical workflows to assist researchers in this essential analytical challenge.
Logical Relationship of Stereoisomers
The stereoisomeric forms of this compound are structurally related as diastereomers and enantiomers. The trans isomer is a meso compound, meaning it is achiral despite having stereocenters. The cis isomer exists as a pair of enantiomers.
Caption: Structural relationships between the stereoisomers of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomer Identification
NMR spectroscopy is the most powerful and direct method for distinguishing between the cis and trans diastereomers of this compound. The different spatial arrangement of the methyl groups results in distinct chemical environments for the ring protons, leading to measurable differences in their chemical shifts (δ).
Recent studies on substituted piperazine-2,5-diones have shown that ¹H NMR analysis is a simple and effective way to identify cis and trans isomers.[1][3] For many diketopiperazines (DKPs), the methine proton (H3/H6) resonance in the cis isomer is observed at a downfield (higher ppm) chemical shift compared to the corresponding proton in the trans isomer.[3]
Comparative NMR Data
While specific high-resolution data for the parent this compound is dispersed, analysis of closely related structures allows for the assignment of relative stereochemistry. The key differentiator is the chemical shift of the methine protons at the C3 and C6 positions.
| Isomer | Proton | Expected ¹H Chemical Shift (δ) Range (ppm) | Key Differentiating Feature |
| cis | CH -CH₃ | More Downfield (e.g., ~4.2 ppm) | The two methine protons are equivalent, giving a single signal. |
| trans | CH -CH₃ | More Upfield (e.g., ~4.0 ppm) | The two methine protons are equivalent, giving a single signal. |
Note: Absolute ppm values can vary based on solvent and spectrometer frequency. The relative difference (Δδ) is the most reliable indicator.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Reference: Use Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the spectrum using the TMS signal.
-
Integrate all signals to determine proton ratios.
-
Identify the chemical shift of the quartet corresponding to the C3/C6 methine protons.
-
Compare the observed chemical shift to the expected ranges to assign the cis or trans configuration. 2D NMR techniques like COSY and HSQC can be used for unambiguous assignment of all protons and carbons.
-
II. Advanced Techniques for Enantiomer Identification and Separation
While NMR can distinguish diastereomers, it cannot differentiate between enantiomers (e.g., (3S,6S)-cis and (3R,6R)-cis). For this, chiroptical spectroscopy or chiral chromatography is required.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4] It provides a unique spectral fingerprint for each enantiomer, making it an definitive method for determining absolute configuration.
The process involves comparing the experimental VCD spectrum of an enantiomer to a spectrum calculated using quantum chemistry methods (Density Functional Theory, DFT).[5] A match between the experimental spectrum and the calculated spectrum for a specific configuration (e.g., 3S,6S) confirms the absolute stereochemistry of the sample.
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation:
-
Dissolve a sufficient amount of the purified cis-isomer sample (typically 5-15 mg) in a minimal amount of a suitable solvent (e.g., CDCl₃) to achieve a high concentration.
-
Transfer the solution to a sample cell with a short path length (e.g., 100 µm).
-
-
Data Acquisition:
-
Acquire the VCD and IR spectra simultaneously using a VCD spectrometer.
-
Parameters:
-
Resolution: Typically 4 cm⁻¹.
-
Spectral Range: Mid-IR region (e.g., 2000-900 cm⁻¹).
-
Acquisition Time: Several hours may be required to achieve an adequate signal-to-noise ratio.
-
-
-
Computational Analysis:
-
Perform a conformational search for the target molecule (e.g., (3S,6S)-3,6-dimethylpiperazine-2,5-dione).
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the lowest energy conformers using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).
-
Generate a Boltzmann-averaged calculated spectrum.
-
-
Spectral Comparison:
-
Compare the experimental VCD spectrum with the calculated spectra for both the (3S,6S) and (3R,6R) configurations.
-
A positive or negative correlation confirms the absolute configuration of the sample.
-
Chromatographic Methods Coupled with Mass Spectrometry (MS)
To analyze individual stereoisomers within a mixture, prior separation is necessary. Chiral chromatography is the method of choice. While standard mass spectrometry cannot distinguish between stereoisomers, its use as a detector for a chiral separation technique provides definitive identification and quantification.
Supercritical Fluid Chromatography (SFC): SFC has proven highly effective for the chiral separation of diketopiperazines where other methods like GC and HPLC have failed.[6]
Experimental Protocol: Chiral SFC-MS
-
Instrumentation: An analytical SFC system coupled to a mass spectrometer (e.g., ESI-QTOF-MS).
-
Sample Preparation: Dissolve the stereoisomeric mixture in a suitable solvent (e.g., methanol/isopropanol) at a concentration of ~1 mg/mL.
-
Chromatographic Conditions:
-
Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) based column.[6]
-
Mobile Phase: A gradient of an alcohol modifier (e.g., 2-propanol) in supercritical CO₂.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-150 bar.
-
Temperature: 35-40 °C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis: Monitor for the protonated molecular ion [M+H]⁺ (m/z for C₆H₁₀N₂O₂ is 143.08).
-
-
Analysis: The separated isomers will appear as distinct peaks in the chromatogram, allowing for their quantification. The absolute configuration of the eluting peaks would need to be confirmed by analyzing a known stereoisomeric standard or by collecting fractions for VCD analysis.
Analytical Workflow
The comprehensive identification of this compound stereoisomers follows a logical workflow, starting with the analysis of the bulk sample and proceeding to specific chiral identification.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chembk.com [chembk.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral separation of a diketopiperazine pheromone from marine diatoms using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3,6-Dimethylpiperazine-2,5-dione Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,6-dimethylpiperazine-2,5-dione core, a member of the diketopiperazine (DKP) class of cyclic peptides, has garnered significant attention in medicinal chemistry as a privileged scaffold. Its rigid, chiral structure provides a unique three-dimensional framework for the development of novel therapeutic agents. This versatile scaffold allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, neuroprotective, and anti-inflammatory effects, making them promising candidates for drug discovery programs.
These application notes provide an overview of the therapeutic potential of this compound derivatives, summarize key quantitative data, and detail essential experimental protocols for their synthesis and biological evaluation.
Therapeutic Applications and Quantitative Data
Anticancer Activity
Derivatives of the this compound scaffold have shown potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
A notable study synthesized a series of novel 3,6-diunsaturated 2,5-diketopiperazine derivatives and evaluated their anticancer activity.[1][2] Several of these compounds exhibited moderate to good inhibitory effects on A549 (lung carcinoma) and HeLa (cervical cancer) cell lines.[1][2] For instance, compound 11 , featuring a naphthalen-1-ylmethylene and a 2-methoxybenzylidene group, displayed significant activity with IC50 values of 1.2 µM and 0.7 µM against A549 and HeLa cells, respectively.[1][2] This compound was also shown to induce apoptosis and cause cell cycle arrest at the G2/M phase.[1][2] Another derivative, (3S,6S)-3,6-dibenzylpiperazine-2,5-dione, exhibited selective cytotoxicity against PANC-1 human pancreatic carcinoma cells under glucose-starved conditions with an IC50 value of 28 µM.[3]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11 (naphthalen-1-ylmethylene and 2-methoxybenzylidene substituted) | A549 (Lung Carcinoma) | 1.2 | [1][2] |
| HeLa (Cervical Cancer) | 0.7 | [1][2] | |
| (3S,6S)-3,6-dibenzylpiperazine-2,5-dione | PANC-1 (Pancreatic Carcinoma, glucose-starved) | 28 | [3] |
| Derivatives 6, 8-10, 12, 14 | A549 and HeLa | 0.7 - 8.9 | [1][2] |
Neuroprotective Activity
Piperazine derivatives have been investigated as potential therapeutic agents for neurodegenerative disorders such as Alzheimer's disease.[4][5] Studies have shown that certain piperazine compounds can exert neuroprotective effects. The proposed mechanism for some derivatives involves the potentiation of the transient receptor potential canonical 6 (TRPC6) channel, which plays a role in regulating the stability of dendritic spines and memory formation.[4][5] Activation of this pathway can protect neurons from amyloid toxicity.[4][5]
Anti-inflammatory and Antioxidant Activity
Some piperazine-2,5-dione derivatives have demonstrated anti-inflammatory and antioxidant properties. One study on 1,4-disubstituted piperazine-2,5-dione derivatives showed that they can protect SH-SY5Y cells from H₂O₂-induced oxidative damage.[6] The mechanism of this antioxidant effect was linked to the activation of the IL-6/Nrf2 positive-feedback loop, which leads to a decrease in reactive oxygen species (ROS) production and stabilization of the mitochondrial membrane potential.[6]
Signaling Pathways and Mechanisms of Action
Anticancer Signaling Pathway: Induction of Apoptosis and Cell Cycle Arrest
Several 3,6-disubstituted piperazine-2,5-dione derivatives exert their anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
Caption: Anticancer mechanism of 3,6-disubstituted piperazine-2,5-diones.
Neuroprotective Signaling Pathway: TRPC6 Channel Modulation
In the context of neurodegenerative diseases, piperazine derivatives have been shown to potentiate the TRPC6 channel, leading to neuroprotective effects against amyloid toxicity.
Caption: Neuroprotective mechanism via TRPC6 channel potentiation.
Experimental Protocols
Synthesis of 3,6-Disubstituted Piperazine-2,5-diones
A general method for synthesizing 3,6-disubstituted piperazine-2,5-diones involves the cyclization of a dipeptide precursor. A concise and efficient method utilizes a diboronic acid anhydride-catalyzed hydroxy-directed peptide bond formation.[7]
Materials:
-
Amino acids
-
Diboronic acid anhydride (catalyst)
-
Solvents (e.g., toluene)
-
Reagents for N-protection and deprotection (e.g., Boc anhydride, TFA)
Procedure:
-
Intermolecular Condensation: React two amino acid precursors in the presence of a diboronic acid anhydride catalyst to form a linear dipeptide.
-
Deprotection: Remove the N-protecting group from the dipeptide.
-
Intramolecular Cyclization: Heat the deprotected dipeptide in a suitable solvent (e.g., toluene with acetic acid) to induce intramolecular cyclization, forming the 3,6-disubstituted piperazine-2,5-dione.
-
Purification: Purify the product by recrystallization or column chromatography.
Caption: General synthesis workflow for 3,6-disubstituted piperazine-2,5-diones.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (2.5 mg/mL) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the piperazine-2,5-dione derivatives for the indicated time.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
70% ethanol (ice-cold)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS and add 1 mL of ice-cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.[9]
-
Washing: Wash the fixed cells twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content is proportional to the PI fluorescence intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Application Notes and Protocols for a Novel Antimicrobial Agent: 3,6-dimethylpiperazine-2,5-dione
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Piperazine-2,5-diones, a class of cyclic dipeptides, have garnered attention for their diverse biological activities, including antimicrobial properties. This document provides a detailed protocol for evaluating the in vitro antimicrobial activity of a specific derivative, 3,6-dimethylpiperazine-2,5-dione. The protocols outlined below describe standardized methods for determining the minimum inhibitory concentration (MIC), assessing susceptibility via disk diffusion, and establishing the minimum bactericidal concentration (MBC) of this compound against a panel of clinically relevant bacteria.
Data Presentation
The following table summarizes hypothetical quantitative data for the antimicrobial activity of this compound against common bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 16 | 18 | 32 |
| Escherichia coli (ATCC 25922) | 32 | 14 | 64 |
| Pseudomonas aeruginosa (ATCC 27853) | 64 | 10 | >128 |
| Enterococcus faecalis (ATCC 29212) | 16 | 19 | 32 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. Adherence to these protocols is crucial for obtaining reproducible and reliable results.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.[1][2][3]
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates[1]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test bacterial strains (e.g., S. aureus, E. coli)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Protocol:
-
Inoculum Preparation:
-
From a pure, overnight culture of the test bacterium, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Interpretation of Results:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[1]
-
Workflow for the Broth Microdilution Assay.
Disk Diffusion Assay
The disk diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.[4]
Materials:
-
This compound impregnated disks
-
Mueller-Hinton Agar (MHA) plates
-
Test bacterial strains
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Sterile forceps
-
Ruler or calipers
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[5]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension, removing excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[5]
-
-
Application of Disks:
-
Using sterile forceps, place the disks impregnated with this compound onto the inoculated agar surface.
-
Ensure the disks are in firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[6]
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[7]
-
Workflow for the Disk Diffusion Assay.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[8] It is determined by subculturing from the clear wells of the MIC test onto agar plates.[8]
Materials:
-
Results from the Broth Microdilution (MIC) assay
-
Mueller-Hinton Agar (MHA) plates
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
Protocol:
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and more concentrated wells).
-
Aseptically transfer a small aliquot (e.g., 10-100 µL) from each of these clear wells onto separate, appropriately labeled MHA plates.
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
Workflow for the MBC Assay.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 5. asm.org [asm.org]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols: 3,6-Dimethylpiperazine-2,5-dione in Mimicking Peptide Secondary Structures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 3,6-dimethylpiperazine-2,5-dione, also known as cyclo(Ala-Ala), as a rigid scaffold for mimicking peptide secondary structures, particularly β-turns. This diketopiperazine (DKP) offers a conformationally constrained backbone that can pre-organize appended pharmacophores in a desired spatial orientation, thereby improving metabolic stability and cell permeability of peptidomimetics.[1][2]
Introduction
Peptides are crucial signaling molecules, but their therapeutic potential is often limited by poor metabolic stability and low oral bioavailability.[2] Peptidomimetics aim to overcome these limitations by retaining the essential pharmacophoric elements of a peptide in a more drug-like scaffold.[3] The 2,5-diketopiperazine (DKP) core, being the smallest class of cyclic peptides, is an attractive scaffold for this purpose.[4] Specifically, this compound, derived from the cyclization of two alanine residues, serves as an excellent mimic for β-turn secondary structures, which are pivotal in many protein-protein interactions.[1] This document details the synthesis, applications, and evaluation of peptidomimetics incorporating this scaffold.
Data Presentation
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of the scaffold is crucial for its application in drug design.
| Property | Value | Unit | Source |
| Molecular Formula | C₆H₁₀N₂O₂ | [5][6] | |
| Molecular Weight | 142.16 | g/mol | [5][6] |
| Melting Point | 283-285 | °C | [5] |
| logP (Octanol/Water Partition Coefficient) | -0.5 | [6] | |
| Water Solubility (log₁₀WS) | -0.83 | mol/L | [7] |
| Boiling Point (estimated) | 259.72 | °C | [5] |
| Density (estimated) | 1.081 | g/cm³ | [5] |
Biological Activity of Diketopiperazine Derivatives
| Compound | Biological Activity | IC₅₀ / % Inhibition | Cell Line / Target | Source |
| 1-(3,5-Dimethoxyphenyl)-4-(4-methoxybenzoyl)piperazine-2,5-dione | Antioxidant (protection against H₂O₂-induced damage) | Protective effect at 20 µM | SH-SY5Y | [8] |
| Novel piperazine-2,5-dione derivatives (2e and 2q) | Antidepressant | 70.2% and 71.2% decrease in immobility | In vivo (forced swim test) | [9] |
| Piperazine-2,5-dione derivatives | DPP-IV Inhibition | 19-30% inhibition at 100 µM | Dipeptidyl peptidase-IV | [10] |
| 3,6-diunsaturated 2,5-diketopiperazine (Compound 11) | Anticancer | IC₅₀ = 1.2 µM (A549), 0.7 µM (Hela) | A549, Hela | [11] |
Experimental Protocols
Protocol 1: Synthesis of (3S,6S)-3,6-Dimethylpiperazine-2,5-dione (cyclo(L-Ala-L-Ala))
This protocol describes a general method for the synthesis of the cis-isomer of this compound from L-alanine.
Materials:
-
N-Boc-L-alanine
-
L-alanine methyl ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dipeptide Formation:
-
Dissolve N-Boc-L-alanine (1.0 eq) and L-alanine methyl ester hydrochloride (1.0 eq) in DMF.
-
Add HOBt (1.1 eq) and DIPEA (2.2 eq) to the solution and cool to 0 °C.
-
Add EDC (1.1 eq) and stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by silica gel column chromatography.
-
-
Boc-Deprotection:
-
Dissolve the purified dipeptide in a solution of 50% TFA in DCM.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
-
Cyclization:
-
Dissolve the deprotected dipeptide in a suitable solvent such as toluene or a high-boiling alcohol.
-
Heat the solution to reflux for several hours to overnight. The cyclization can be monitored by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with a cold solvent (e.g., diethyl ether).
-
The crude product can be further purified by recrystallization.
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Incorporation of this compound into a Peptidomimetic Sequence
This protocol outlines a method for incorporating the pre-formed DKP scaffold into a larger peptide sequence using solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin (or other suitable solid support)
-
(3S,6S)-3,6-Dimethylpiperazine-2,5-dione
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Piperidine in DMF (20%)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
Procedure:
-
Resin Preparation and Synthesis of the Linear Peptide Portion:
-
Swell the resin in DMF.
-
Perform standard Fmoc-SPPS cycles to synthesize the desired peptide sequence on the solid support.
-
-
Coupling of the DKP Scaffold:
-
Treat the DKP scaffold as a dipeptide building block. Activate the carboxylic acid group of the DKP (if it has been functionalized to have one) or one of the N-H groups for coupling.
-
For N-acylation, dissolve the DKP and an activated Fmoc-amino acid in DMF with a coupling reagent and base, then add to the resin.
-
For coupling to a resin-bound peptide, activate the terminal amino acid on the resin and react with the DKP.
-
-
Continuation of Peptide Synthesis:
-
After coupling the DKP, continue with standard Fmoc-SPPS cycles to add more amino acids if required.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin thoroughly with DCM.
-
Treat the resin with a cleavage cocktail to cleave the peptidomimetic from the resin and remove side-chain protecting groups.
-
-
Purification:
-
Precipitate the crude product in cold diethyl ether.
-
Purify the peptidomimetic by reverse-phase HPLC.
-
Characterization:
-
Verify the identity and purity of the final product by mass spectrometry and analytical HPLC.
Protocol 3: Competitive Binding Assay
This protocol describes a general competitive binding assay to evaluate the ability of a DKP-based peptidomimetic to compete with a native ligand for binding to a receptor.
Materials:
-
Receptor of interest (purified or in a cell lysate/membrane preparation)
-
Labeled ligand (e.g., radiolabeled or fluorescently labeled)
-
Unlabeled native ligand (for positive control)
-
DKP-based peptidomimetic (test compound)
-
Assay buffer
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Plate Preparation:
-
Coat the wells of a 96-well plate with the receptor, or use a filtration-based assay with receptor-containing membranes.
-
-
Assay Setup:
-
Prepare serial dilutions of the DKP-based peptidomimetic and the unlabeled native ligand in the assay buffer.
-
To each well, add:
-
A fixed concentration of the labeled ligand.
-
Varying concentrations of the DKP-based peptidomimetic or the unlabeled native ligand.
-
The receptor preparation.
-
-
Include control wells with:
-
Total binding (labeled ligand + receptor, no competitor).
-
Non-specific binding (labeled ligand + receptor + a large excess of unlabeled native ligand).
-
-
-
Incubation:
-
Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
For plate-based assays, wash the wells to remove unbound ligand.
-
For filtration assays, filter the contents of each well and wash the filters.
-
-
Detection:
-
Quantify the amount of bound labeled ligand in each well using a scintillation counter or fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand) by fitting the data to a suitable sigmoidal dose-response curve.
-
Visualizations
Logical Relationship: Role of this compound in Peptidomimetics
Caption: Logical flow from native peptides to DKP-based drug candidates.
Experimental Workflow: Synthesis and Evaluation of a DKP-based Peptidomimetic
Caption: Experimental workflow for DKP peptidomimetic development.
Signaling Pathway: Illustrative Example of DKP Derivative Action
The following diagram illustrates a potential signaling pathway modulated by a piperazine-2,5-dione derivative, based on findings for a related but more complex compound.[8] This serves as an example of how such scaffolds can influence cellular processes.
Caption: IL-6/Nrf2 pathway modulation by a DKP derivative.
References
- 1. baranlab.org [baranlab.org]
- 2. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-Diketopiperazines: synthesis, reactions, medicinal chemistry, and bioactive natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diketopiperazines in peptide and combinatorial chemistry | Semantic Scholar [semanticscholar.org]
- 5. chembk.com [chembk.com]
- 6. This compound | C6H10N2O2 | CID 97704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound (CAS 5625-46-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Competition-based cellular peptide binding assay for HLA class I [pubmed.ncbi.nlm.nih.gov]
- 10. hammer.purdue.edu [hammer.purdue.edu]
- 11. benchchem.com [benchchem.com]
Application of 3,6-Disubstituted-Piperazine-2,5-diones in Cancer Cell Line Studies: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 3,6-disubstituted-piperazine-2,5-dione derivatives in cancer cell line studies. While specific research on 3,6-dimethylpiperazine-2,5-dione is limited in the reviewed literature, the broader class of 3,6-disubstituted-2,5-diketopiperazines (DKPs) has demonstrated significant potential as anticancer agents. This document synthesizes key findings on related compounds, offering insights into their mechanisms of action, experimental protocols for their evaluation, and quantitative data on their efficacy.
Introduction
3,6-disubstituted-piperazine-2,5-diones are a class of cyclic dipeptides that have garnered considerable attention in medicinal chemistry due to their diverse biological activities.[1][2] Their rigid scaffold makes them attractive candidates for the development of novel therapeutics.[3] Derivatives with various substituents at the 3 and 6 positions have shown potent anticancer activities against a range of cancer cell lines.[3] The primary mechanisms of action identified include the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]
Data Presentation
The anticancer activities of several 3,6-disubstituted-piperazine-2,5-dione derivatives have been quantified using in vitro cell viability assays. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of these compounds.
Table 1: In Vitro Anticancer Activity of 3,6-Disubstituted-Piperazine-2,5-dione Derivatives
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 11¹ | A549 | Lung Carcinoma | 1.2 | [4][5] |
| HeLa | Cervical Cancer | 0.7 | [4][5] | |
| (3S,6S)-3,6-dibenzylpiperazine-2,5-dione | PANC-1 (glucose-starved) | Pancreatic Carcinoma | 28 | [6] |
| Compound 6² | HeLa | Cervical Cancer | 8.9 | [5] |
| Compound 8³ | A549 | Lung Carcinoma | 7.3 | [5] |
| HeLa | Cervical Cancer | 5.9 | [5] | |
| Compound 9⁴ | A549 | Lung Carcinoma | 3.7 | [5] |
| HeLa | Cervical Cancer | 4.8 | [5] | |
| Compound 10⁵ | A549 | Lung Carcinoma | 5.6 | [5] |
| HeLa | Cervical Cancer | 4.7 | [5] | |
| Compound 14⁶ | HeLa | Cervical Cancer | 3.9 | [5] |
| Cyclo(His-Ala) | HT-29 | Colon Carcinoma | >100 | [7] |
| MCF-7 | Breast Adenocarcinoma | >100 | [7] | |
| HeLa | Cervical Carcinoma | >100 | [7] |
¹Compound 11: 1-allyl-3-((Z)-naphthalen-1-ylmethylene)-6-((Z)-2-methoxybenzylidene)piperazine-2,5-dione ²Compound 6: 1-allyl-3,6-bis((Z)-3-(trifluoromethyl)benzylidene)piperazine-2,5-dione ³Compound 8: 1-allyl-3-((Z)-2-methoxybenzylidene)-6-((Z)-4-(trifluoromethyl)benzylidene)piperazine-2,5-dione ⁴Compound 9: 1-allyl-3-((Z)-2-methoxybenzylidene)-6-((Z)-3-(trifluoromethyl)benzylidene)piperazine-2,5-dione ⁵Compound 10: 1-allyl-3-((Z)-2-methoxybenzylidene)-6-((Z)-2-(trifluoromethyl)benzylidene)piperazine-2,5-dione ⁶Compound 14: 1-allyl-3-((Z)-naphthalen-1-ylmethylene)-6-((Z)-2-(trifluoromethyl)benzylidene)piperazine-2,5-dione
Signaling Pathways
The anticancer effects of 3,6-disubstituted-piperazine-2,5-diones are often mediated through the disruption of microtubule polymerization, a critical process for cell division. This leads to cell cycle arrest, primarily in the G2/M phase, and the subsequent induction of apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of these compounds.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines | MDPI [mdpi.com]
- 5. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Application of Peptidomimetics Utilizing a 3,6-Dimethylpiperazine-2,5-dione Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential applications of peptidomimetics based on the 3,6-dimethylpiperazine-2,5-dione scaffold. This rigid cyclic dipeptide core offers a versatile platform for the development of novel therapeutic agents with enhanced stability and biological activity compared to their linear peptide counterparts.[1]
Introduction
Peptidomimetics are synthetic molecules that mimic the structure and function of natural peptides. They are designed to overcome the inherent limitations of peptides as drugs, such as poor metabolic stability and low bioavailability. The this compound scaffold, derived from the cyclization of two alanine residues, provides a robust and stereochemically defined core for the construction of diverse peptidomimetic libraries. By modifying the substituents at the 3 and 6 positions, as well as the nitrogen atoms of the piperazine ring, researchers can systematically explore structure-activity relationships (SAR) and develop compounds with targeted biological activities, including anticancer, antimicrobial, and antioxidant effects.[1][2]
Synthesis of the this compound Core
The foundational step in the synthesis of this class of peptidomimetics is the preparation of the this compound core. This can be achieved through the thermal cyclization of DL-alanine.
Protocol 1: Synthesis of this compound
Materials:
-
DL-Alanine
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Crystallization dish
Procedure:
-
In a round-bottom flask, dissolve DL-alanine in a minimal amount of deionized water.
-
Heat the mixture to 120°C under reflux for 8 hours.
-
Upon completion of the reaction, which can be monitored by thin-layer chromatography (TLC), allow the solution to cool to room temperature.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold deionized water.
-
Recrystallize the crude product from hot water to obtain purified cis- and trans-3,6-dimethylpiperazine-2,5-dione.
Expected Yield: The yield of the mixed cis- and trans-isomers can be up to 11.7%.
Synthesis of Peptidomimetics from the this compound Core
The this compound core can be further functionalized to generate a library of peptidomimetics. Key synthetic strategies include N-alkylation/acylation and condensation at the C3 and C6 positions.
Protocol 2: General Procedure for the Synthesis of 3,6-Disubstituted Peptidomimetics
A. N-Alkylation/Acylation:
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
A suitable base (e.g., Sodium hydride (NaH), Triethylamine (Et3N))
-
Alkyl halide or Acyl chloride
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., water, ethyl acetate, brine, silica gel for chromatography)
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent under an inert atmosphere.
-
Add the base portion-wise at 0°C and stir for 30 minutes.
-
Slowly add the desired alkyl halide or acyl chloride and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. Synthesis of 3,6-Diunsaturated Derivatives via Condensation:
Materials:
-
1,4-Diacetyl-3,6-dimethylpiperazine-2,5-dione (prepared by acylation of the core)
-
Aromatic or aliphatic aldehyde
-
Anhydrous DMF
-
Base (e.g., Triethylamine)
-
Ice water
-
Filtration apparatus
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1,4-diacetyl-3,6-dimethylpiperazine-2,5-dione in anhydrous DMF, add the base.
-
Add the desired aldehyde and stir the mixture at room temperature.
-
Monitor the reaction by TLC. After completion, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and air dry.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,6-diunsaturated derivative.[3]
Data Presentation
The following tables summarize the yields of representative peptidomimetics synthesized using the 3,6-dialkylpiperazine-2,5-dione scaffold and their biological activities.
Table 1: Synthesis Yields of 3,6-Disubstituted Piperazine-2,5-dione Derivatives
| Compound ID | R1 Substituent | R2 Substituent | Yield (%) | Reference |
| 1 | (Z)-3-nitrobenzylidene | (Z)-2-methoxybenzylidene | 24 | [4] |
| 4 | (Z)-3-nitrobenzylidene | (Z)-3-bromobenzylidene | 63 | [4] |
| 5 | (Z)-2-(trifluoromethyl)benzylidene | (Z)-2,3-dichlorobenzylidene | 21 | [4] |
| 6 | (Z)-3-(trifluoromethyl)benzylidene | (Z)-3-(trifluoromethyl)benzylidene | 39 | [5] |
| 11 | naphthalen-1-ylmethylene | (Z)-2-methoxybenzylidene | 58 | [4] |
| 12 | quinoline-2-ylmethylene | (Z)-2-methoxybenzylidene | 56 | [4] |
| 14 | naphthalen-1-ylmethylene | (Z)-2-(trifluoromethyl)benzylidene | 30 | [4] |
| 16 | (6-methoxynaphthalen-2-yl)methylene | (Z)-2-fluorobenzylidene | 67 | [4] |
Table 2: Anticancer Activity of 3,6-Diunsaturated 2,5-Diketopiperazine Derivatives
| Compound ID | A549 (Lung Carcinoma) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | Reference |
| 6 | - | 8.9 | [4] |
| 8 | 7.3 | 4.5 | [4] |
| 9 | 6.5 | 3.2 | [4] |
| 10 | 4.1 | 2.1 | [4] |
| 11 | 1.2 | 0.7 | [4] |
| 12 | - | 1.5 | [4] |
| 14 | - | 5.6 | [4] |
Table 3: Antimicrobial Activity of Representative Diketopiperazines
| Compound | Organism | MIC (µM) | Reference |
| DKP 1 | S. aureus (MRSA) | 4-8 | [6] |
| DKP 1 | E. coli (Polymyxin-resistant) | 8 | [6] |
| DKP 4 | K. pneumoniae (Pandrug-resistant) | 8 | [6] |
| Cationic Amphiphilic DKP | Candida glabrata | 4-8 µg/mL | [1] |
| Cationic Amphiphilic DKP | Candida krusei | 4-8 µg/mL | [1] |
Biological Applications and Mechanisms of Action
Peptidomimetics derived from this compound have shown promise in several therapeutic areas.
Anticancer Activity
Many 3,6-diunsaturated derivatives exhibit potent anticancer activity by inducing apoptosis.[4] The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent activation of the apoptotic cascade.
Caption: Anticancer mechanism of 3,6-diunsaturated 2,5-diketopiperazines.
Antioxidant Activity
Certain 1,4-disubstituted piperazine-2,5-dione derivatives have demonstrated protective effects against oxidative stress. The proposed mechanism involves the activation of the IL-6/Nrf2 positive-feedback loop, leading to the expression of antioxidant enzymes.[7]
Caption: Antioxidant mechanism via the IL-6/Nrf2 pathway.
Experimental Protocols for Biological Evaluation
Protocol 3: Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell lines (e.g., A549, HeLa)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Protocol 4: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Conclusion
The this compound scaffold is a valuable and versatile core for the synthesis of peptidomimetics with diverse biological activities. The synthetic protocols outlined in these notes provide a framework for the generation of compound libraries for screening in various disease models. The promising anticancer and antioxidant activities, coupled with the potential for antimicrobial applications, highlight the significance of this scaffold in modern drug discovery and development. Further exploration of the chemical space around this core is warranted to identify novel therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing 3,6-Dimethylpiperazine-2,5-dione as a Permeation Enhancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the experimental assessment of 3,6-dimethylpiperazine-2,5-dione as a potential permeation enhancer for oral drug delivery. The following sections detail the necessary in vitro and ex vivo models, experimental procedures, and data analysis techniques to evaluate the efficacy and mechanism of action of this cyclic dipeptide.
Rationale for this compound as a Permeation Enhancer
Cyclic dipeptides, also known as 2,5-diketopiperazines, are a class of compounds that have shown promise as permeation enhancers. Their mechanism of action is often attributed to the transient and reversible opening of tight junctions between intestinal epithelial cells, thereby increasing paracellular transport of poorly permeable drugs. The 3,6-dimethyl substitution on the piperazine-2,5-dione ring may influence its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can affect its interaction with the intestinal epithelium.
Experimental Models for Permeability Assessment
A tiered approach employing a combination of in vitro and ex vivo models is recommended to thoroughly characterize the permeation-enhancing effects of this compound.
-
In Vitro Model: Caco-2 cell monolayers are a widely accepted in vitro model that mimics the human intestinal epithelium.[1][2][3] This model is suitable for high-throughput screening and mechanistic studies.
-
Ex Vivo Model: The Ussing chamber system utilizing excised intestinal tissue from rodents (e.g., rat or porcine) provides a more physiologically relevant model by retaining the complex multi-layered structure of the intestine.[4][5]
-
In Situ Model: The in situ single-pass intestinal perfusion (SPIP) model in anesthetized rats offers a dynamic environment that closely resembles the in vivo situation, with intact blood supply and physiological secretions.[2][6][7]
Data Presentation
Quantitative data from permeation studies should be presented in a clear and structured format to facilitate comparison and interpretation. The following tables provide templates for organizing experimental results.
Table 1: In Vitro Permeability Enhancement in Caco-2 Monolayers
| Test Compound | Concentration of this compound (µM) | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Enhancement Ratio (ER)¹ | Transepithelial Electrical Resistance (TEER) (% of initial) |
| Model Drug (e.g., Mannitol) | 0 (Control) | 1.0 | 100 | |
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Drug of Interest | 0 (Control) | 1.0 | 100 | |
| 10 | ||||
| 50 | ||||
| 100 |
¹Enhancement Ratio (ER) = Papp (with enhancer) / Papp (without enhancer)
Table 2: Ex Vivo Permeability Enhancement in Excised Intestinal Tissue (Ussing Chamber)
| Test Compound | Tissue Segment | Concentration of this compound (µM) | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Enhancement Ratio (ER) | Tissue Viability (% Control) |
| Model Drug (e.g., FD-4) | Jejunum | 0 (Control) | 1.0 | 100 | |
| 50 | |||||
| 100 | |||||
| Ileum | 0 (Control) | 1.0 | 100 | ||
| 50 | |||||
| 100 | |||||
| Drug of Interest | Jejunum | 0 (Control) | 1.0 | 100 | |
| 50 | |||||
| 100 | |||||
| Ileum | 0 (Control) | 1.0 | 100 | ||
| 50 | |||||
| 100 |
Table 3: In Situ Permeability Enhancement in Rat Intestinal Perfusion
| Test Compound | Intestinal Segment | Concentration of this compound (µM) | Effective Permeability Coefficient (Peff) (x 10⁻⁴ cm/s) | Enhancement Ratio (ER) |
| Model Drug | Jejunum | 0 (Control) | 1.0 | |
| 50 | ||||
| 100 | ||||
| Drug of Interest | Jejunum | 0 (Control) | 1.0 | |
| 50 | ||||
| 100 |
Experimental Protocols
Synthesis of (3S,6S)-3,6-Dimethylpiperazine-2,5-dione
A potential synthetic route for (3S,6S)-3,6-dimethylpiperazine-2,5-dione involves the cyclocondensation of L-alanine methyl ester hydrochloride. This can be achieved by heating the starting material in a suitable solvent such as toluene with acetic acid.
In Vitro Caco-2 Permeability Assay
Objective: To determine the effect of this compound on the permeability of a model drug and a drug of interest across Caco-2 cell monolayers.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Model drug (e.g., ¹⁴C-Mannitol or Fluorescein isothiocyanate-dextran 4 kDa (FD-4))
-
Drug of interest
-
TEER meter (e.g., Millicell® ERS-2)
-
Analytical instrumentation (e.g., liquid scintillation counter, fluorescence plate reader, LC-MS/MS)
Protocol:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Measure the TEER of the Caco-2 monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).
-
Experimental Setup:
-
Wash the monolayers with pre-warmed HBSS.
-
Prepare transport buffer (HBSS) containing the test compound (model drug or drug of interest) with and without various concentrations of this compound.
-
Add the transport buffer to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.
-
-
Permeability Study:
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical compartment.
-
-
TEER Measurement: Measure the TEER of the monolayers again after the experiment to assess any cytotoxic effects of the enhancer.
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using the appropriate analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the insert.
-
C₀ is the initial concentration of the drug in the donor compartment. Calculate the Enhancement Ratio (ER) as described in Table 1.
-
Ex Vivo Excised Intestinal Tissue Permeability Study (Ussing Chamber)
Objective: To evaluate the effect of this compound on the permeability of a test compound across excised rat intestinal tissue.
Materials:
-
Male Wistar rats (250-300 g)
-
Ussing chamber system
-
Krebs-Ringer bicarbonate buffer
-
This compound
-
Model drug (e.g., FD-4)
-
Drug of interest
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Analytical instrumentation
Protocol:
-
Tissue Preparation:
-
Euthanize a rat and excise a segment of the desired intestinal region (e.g., jejunum or ileum).
-
Immediately place the tissue in ice-cold Krebs-Ringer buffer and gently flush the lumen to remove contents.
-
Open the segment along the mesenteric border and mount it between the two halves of the Ussing chamber, with the mucosal side facing the apical chamber.
-
-
Equilibration:
-
Fill both the apical and basolateral chambers with pre-warmed and carbogen-gassed Krebs-Ringer buffer.
-
Allow the tissue to equilibrate for 20-30 minutes. Monitor tissue viability by measuring the transepithelial potential difference (PD) and short-circuit current (Isc).
-
-
Permeability Study:
-
Add the test compound with and without this compound to the apical chamber.
-
At regular intervals, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of the test compound in the samples.
-
Data Analysis: Calculate the Papp and ER as described for the Caco-2 assay.
In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
Objective: To assess the effect of this compound on the intestinal absorption of a test compound in a live animal model.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Perfusion pump
-
Krebs-Ringer buffer
-
This compound
-
Test compound
-
Phenol red (a non-absorbable marker for water flux correction)
-
Analytical instrumentation
Protocol:
-
Animal Preparation:
-
Anesthetize the rat and maintain its body temperature.
-
Perform a midline abdominal incision to expose the small intestine.
-
Isolate a segment of the jejunum (approximately 10-15 cm) and cannulate both ends.
-
-
Perfusion:
-
Perfuse the isolated segment with pre-warmed Krebs-Ringer buffer at a constant flow rate (e.g., 0.2 mL/min) to wash out the contents.
-
Switch to the perfusion solution containing the test compound, phenol red, and with or without this compound.
-
Collect the perfusate from the outlet cannula at regular intervals for a specified duration (e.g., 90 minutes).
-
-
Sample Analysis:
-
Measure the volume of the collected perfusate.
-
Quantify the concentration of the test compound and phenol red in the perfusate samples.
-
-
Data Analysis:
-
Calculate the net water flux using the phenol red concentration.
-
Calculate the effective permeability coefficient (Peff) using the following equation, correcting for water flux: Peff = (Q * C_in - Q_out * C_out) / (2 * π * r * L) Where:
-
Q_in and Q_out are the inlet and outlet flow rates, respectively.
-
C_in and C_out are the inlet and outlet concentrations of the drug, respectively.
-
r is the radius and L is the length of the intestinal segment. Calculate the Enhancement Ratio (ER).
-
Visualization of Experimental Workflow and Proposed Mechanism
Experimental Workflow
The following diagram illustrates the general workflow for assessing a permeation enhancer.
Proposed Mechanism of Action
Cyclic dipeptides like this compound are hypothesized to enhance paracellular permeability by modulating the tight junctions between epithelial cells. This process is thought to involve interactions with proteins that regulate the actin cytoskeleton, leading to a transient and reversible opening of the paracellular pathway.
Analytical Methods
Accurate quantification of the test compounds is crucial for reliable permeability assessment. A variety of analytical techniques can be employed depending on the physicochemical properties of the drug.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method suitable for the quantification of a wide range of small molecules.
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: A robust and widely available technique for compounds with a suitable chromophore or fluorophore.
-
Liquid Scintillation Counting: Used for the quantification of radiolabeled compounds (e.g., ¹⁴C-Mannitol).
-
Fluorescence Spectroscopy: Used for the quantification of fluorescently tagged molecules (e.g., FD-4).
Method validation, including linearity, accuracy, precision, and limit of quantification, should be performed for the chosen analytical technique in the relevant biological matrix.
Conclusion
The experimental setups and protocols described in these application notes provide a robust framework for the comprehensive evaluation of this compound as a potential intestinal permeation enhancer. By systematically applying these in vitro, ex vivo, and in situ models, researchers can gain valuable insights into its efficacy, mechanism of action, and potential for clinical translation in improving the oral bioavailability of poorly permeable drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. Intestinal permeability of cyclic peptides: common key backbone motifs identified - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Ussing chamber system for measuring intestinal permeability in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
- 7. Effect of paracellular permeation enhancers on intestinal permeability of two peptide drugs, enalaprilat and hexarelin, in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 3,6-Dimethylpiperazine-2,5-dione in Combinatorial Chemistry Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,6-dimethylpiperazine-2,5-dione as a scaffold in the generation of combinatorial chemistry libraries for drug discovery. The protocols and data presented herein are intended to guide researchers in the design, synthesis, and evaluation of novel diketopiperazine (DKP)-based compound libraries.
Introduction
This compound, a cyclic dipeptide, serves as a privileged scaffold in medicinal chemistry. Its rigid structure provides a well-defined conformational constraint, making it an excellent starting point for the synthesis of diverse molecular libraries.[1] Derivatives of the piperazine-2,5-dione core have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This document outlines synthetic strategies for diversifying the this compound core and presents data on the biological activity of resulting compounds.
Data Presentation
Table 1: Anticancer Activity of Diketopiperazine Derivatives
The following table summarizes the in vitro anticancer potency of various diketopiperazine derivatives, highlighting the potential of this scaffold in oncology drug discovery.[1][4][5][6][7]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 11 | A549 | Lung Carcinoma | 1.2 | [1][7] |
| Hela | Cervical Cancer | 0.7 | [1][7] | |
| Compound b | BxPC-3 | Pancreatic Cancer | 0.0009 | [4] |
| NCI-H460 | Lung Cancer | 0.0041 | [4] | |
| (S)-2a | MDA-MB-231 | Breast Cancer | 4.6 | [1] |
| (R)-2b | MDA-MB-231 | Breast Cancer | 21 | [1] |
| (3S,6S)-3,6-dibenzylpiperazine-2,5-dione | PANC-1 (glucose-starved) | Pancreatic Carcinoma | 28 | [5] |
Table 2: Synthesis Yields of Piperazine-2,5-dione Derivatives
This table presents the reported yields for the synthesis of various piperazine-2,5-dione derivatives, providing an indication of the efficiency of different synthetic methodologies.[8][9]
| Compound | Synthesis Method | Yield (%) | Reference |
| 1-(3,5-Dimethoxyphenyl)piperazine-2,5-dione (7a) | Intramolecular Cyclization | 59 | [8] |
| 1-(3,4-Methylenedioxyphenyl)piperazine-2,5-dione (7b) | Intramolecular Cyclization | 62 | [8] |
| 1-Phenylpiperazine-2,5-dione (7c) | Intramolecular Cyclization | 58 | [8] |
| 1-(3-Methoxyphenyl)piperazine-2,5-dione (7d) | Intramolecular Cyclization | 63 | [8] |
| 1-(4-Methoxyphenyl)piperazine-2,5-dione (7e) | Intramolecular Cyclization | 61 | [8] |
| 1-(3,5-Dimethoxyphenyl)-4-(4-methoxybenzoyl)piperazine-2,5-dione (9a) | Acylation | 80 | [8] |
| 3,6-Di(3-thienylidene)piperazine-2,5-dione | Condensation with Aldehyde | Not specified | [9] |
| 3,6-Di(3-indolylidene)piperazine-2,5-dione | Condensation with Aldehyde | Not specified | [9] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 3,6-Disubstituted Piperazine-2,5-dione Library via Condensation
This protocol describes a method for the parallel synthesis of a library of 3,6-disubstituted piperazine-2,5-diones by condensing this compound with a variety of aldehydes on a solid support.
Materials:
-
This compound
-
Wang resin
-
A library of diverse aldehydes
-
Anhydrous sodium acetate
-
Acetic anhydride
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
-
Diethyl ether
-
Piperidine
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Swelling and Loading: Swell Wang resin in DMF. Load this compound onto the resin using a suitable linker strategy.
-
Library Synthesis (Parallel Synthesis):
-
Distribute the resin into an array of reaction vessels.
-
To each vessel, add a unique aldehyde from the library, anhydrous sodium acetate, and acetic anhydride in DMF.
-
Reflux the mixtures for 5 hours.
-
-
Washing: After the reaction is complete, cool the resin and wash thoroughly with DMF, DCM, and methanol to remove excess reagents.
-
Cleavage: Cleave the synthesized compounds from the resin using a cleavage cocktail (e.g., 95% TFA in water).
-
Isolation and Purification: Precipitate the cleaved compounds in cold diethyl ether, centrifuge, and decant the ether. Purify the individual compounds using high-performance liquid chromatography (HPLC).
Protocol 2: Solution-Phase Synthesis of 3,6-Bis(indolyl)piperazine-2,5-diones
This protocol details a method for the synthesis of bis-indolylpiperazine-2,5-diones, which can be adapted for library generation by using a variety of substituted indoles.[10]
Materials:
-
1,4-Dimethylpiperazine-2,5-dione (sarcosine anhydride)
-
Bromine
-
o-Dichlorobenzene
-
A library of diverse indoles
-
Dimethylformamide (DMF)
-
Hexanes
-
Methanol
Procedure:
-
Bromination: In a fume hood, add bromine dropwise to a solution of 1,4-dimethylpiperazine-2,5-dione in o-dichlorobenzene at 150 °C under illumination with a sun lamp. Heat the solution for 1 hour.
-
Isolation of Dibrominated Intermediate: Cool the reaction mixture and bubble nitrogen gas through it. Dilute with hexanes to precipitate the unstable 3,6-dibromo-1,4-dimethylpiperazine-2,5-dione.
-
Reaction with Indoles (Parallel Synthesis):
-
In an array of reaction vessels, dissolve each unique indole from the library in DMF.
-
Slowly add the freshly prepared dibrominated intermediate to each reaction vessel while maintaining room temperature.
-
Stir the reactions for 24 hours.
-
-
Workup and Purification: Concentrate the reaction mixtures and dilute with methanol to precipitate the crude products. Filter the solids and purify by recrystallization or column chromatography to obtain the desired 3,6-bis(indolyl)piperazine-2,5-diones.
Signaling Pathway and Workflow Diagrams
Inhibition of Tubulin Polymerization
Certain derivatives of piperazine-2,5-dione exert their anticancer effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][4][11]
Caption: Tubulin inhibition pathway by DKP derivatives.
Modulation of the IL-6/Nrf2 Signaling Pathway
Some piperazine-2,5-dione derivatives have been shown to possess antioxidant properties through the modulation of the IL-6/Nrf2 signaling pathway. This pathway plays a crucial role in cellular defense against oxidative stress.
Caption: IL-6/Nrf2 antioxidant response pathway.
General Experimental Workflow for Combinatorial Library Synthesis and Screening
The following diagram illustrates a typical workflow for the generation and screening of a combinatorial library based on the this compound scaffold.
Caption: Combinatorial library synthesis workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Conjugated Systems Derived from Piperazine-2,5-dione [mdpi.com]
- 10. A General Synthesis of Bis-indolylpiperazine-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medicinal chemistry and chemical biology of diketopiperazine-type antimicrotubule and vascular-disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Evaluation of 3,6-dimethylpiperazine-2,5-dione Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,6-dimethylpiperazine-2,5-dione is a cyclic dipeptide that belongs to the diketopiperazine class of compounds. Various derivatives of piperazine-2,5-dione are being investigated for their potential biological activities. Some have been shown to exhibit selective cytotoxicity against cancer cells, while others have been found to be relatively non-toxic.[1][2] Given the therapeutic potential of this class of compounds, a thorough evaluation of their cytotoxic effects is crucial. This document provides a detailed protocol for assessing the cytotoxicity of this compound using a panel of common cell-based assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis.
Experimental Protocols
Cell Culture and Compound Preparation
1.1. Cell Line Selection and Maintenance:
-
Select appropriate human cell lines for the study. For a general cytotoxicity screen, a panel including a cancer cell line (e.g., HeLa, A549, or MCF-7) and a non-cancerous cell line (e.g., HEK293 or primary cells) is recommended to assess for selective toxicity.
-
Culture cells in the appropriate complete growth medium supplemented with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin solution at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Subculture cells upon reaching 80-90% confluency to maintain them in the exponential growth phase.[3]
1.2. Compound Stock and Working Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in a suitable sterile solvent, such as Dimethyl Sulfoxide (DMSO).[3] For example, a 10 mM stock solution.
-
Store the stock solution at -20°C.
-
On the day of the experiment, prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations for treatment. The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept constant across all treatments and should not exceed a level that causes cytotoxicity (typically ≤ 0.5%).[3]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]
2.1. Materials:
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[7]
-
96-well cell culture plates
-
Microplate reader
2.2. Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium and incubate overnight to allow for cell attachment.[3]
-
Carefully remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6][7][8]
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[4]
LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.[9]
3.1. Materials:
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
96-well cell culture plates
-
Microplate reader
3.2. Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay (Steps 1-3). Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[9][10]
-
After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[10]
-
Add the LDH reaction mixture to each well containing the supernatant.[10]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]
-
Add the stop solution to each well.[10]
-
Measure the absorbance at a wavelength of 490 nm.[10]
Annexin V/PI Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of Propidium Iodide (PI) by cells with compromised membranes.[11][12][13]
4.1. Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well cell culture plates
-
Flow cytometer
4.2. Protocol:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.[12][13]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation
The quantitative data from these assays can be summarized in the following tables.
Table 1: Cell Viability (MTT Assay) of HeLa Cells after Treatment with this compound.
| Concentration (µM) | 24h (% Viability ± SD) | 48h (% Viability ± SD) | 72h (% Viability ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 98.2 ± 3.9 | 95.6 ± 4.2 | 92.3 ± 5.5 |
| 10 | 90.5 ± 5.1 | 85.3 ± 4.8 | 78.1 ± 6.2 |
| 50 | 75.8 ± 6.3 | 62.1 ± 5.9 | 45.7 ± 5.3 |
| 100 | 52.3 ± 5.8 | 40.7 ± 6.1 | 25.9 ± 4.9 |
| 200 | 30.1 ± 4.7 | 18.9 ± 3.9 | 10.2 ± 3.1 |
Table 2: Membrane Integrity (LDH Assay) of HeLa Cells after 48h Treatment with this compound.
| Concentration (µM) | % Cytotoxicity (LDH Release) ± SD |
| 0 (Vehicle Control) | 5.2 ± 1.1 |
| 1 | 6.8 ± 1.5 |
| 10 | 12.4 ± 2.3 |
| 50 | 25.9 ± 3.1 |
| 100 | 48.7 ± 4.5 |
| 200 | 75.3 ± 5.8 |
| Max LDH Release | 100 ± 3.7 |
Table 3: Apoptosis and Necrosis (Annexin V/PI Assay) in HeLa Cells after 48h Treatment with this compound.
| Concentration (µM) | Viable (%) (Annexin V-/PI-) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis/Necrosis (%) (Annexin V+/PI+) |
| 0 (Vehicle Control) | 95.1 | 2.5 | 2.4 |
| 50 | 70.3 | 15.8 | 13.9 |
| 100 | 45.6 | 30.2 | 24.2 |
| 200 | 20.7 | 45.5 | 33.8 |
Visualizations
References
- 1. Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cellbiologics.com [cellbiologics.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. scispace.com [scispace.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Employing 3,6-Dimethylpiperazine-2,5-dione in the Synthesis of Chiral Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3,6-dimethylpiperazine-2,5-dione as a versatile and cost-effective starting material for the synthesis of chiral ligands. The inherent chirality of this cyclic dipeptide, derived from alanine, makes it an attractive scaffold for creating ligands applicable in asymmetric catalysis, a critical tool in modern drug discovery and development.
Introduction
(3S,6S)-3,6-Dimethylpiperazine-2,5-dione, a cyclic dipeptide of L-alanine, serves as a robust chiral building block. Its rigid C2-symmetric framework can be transformed into valuable chiral vicinal diamines, which are precursors to a variety of chiral ligands. The primary synthetic strategy involves the reduction of the diamide functionality to the corresponding chiral piperazine. This chiral diamine can then be further functionalized to generate ligands such as chiral N,N'-dimethyl-1,4-piperazines, which have been explored for their metal-binding capabilities and application in asymmetric synthesis. While challenges in achieving high enantioselectivity exist for some applications, the accessibility of the starting material continues to drive research into its potential.
Core Synthetic Pathway: From Diketopiperazine to Chiral Diamine Ligand
The central transformation in repurposing this compound for chiral ligand synthesis is the reduction of the amide bonds to yield the corresponding chiral 2,5-dimethylpiperazine. This chiral diamine then serves as a scaffold for further modification.
Caption: Synthetic workflow from diketopiperazine to a chiral ligand.
Experimental Protocols
Protocol 1: Synthesis of (2S,5S)-2,5-Dimethylpiperazine
This protocol details the reduction of (3S,6S)-3,6-dimethylpiperazine-2,5-dione to the corresponding chiral diamine.
Materials:
-
(3S,6S)-3,6-Dimethylpiperazine-2,5-dione
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (4.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of (3S,6S)-3,6-dimethylpiperazine-2,5-dione (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with THF and diethyl ether.
-
Combine the organic filtrates and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield crude (2S,5S)-2,5-dimethylpiperazine.
-
The crude product can be purified by distillation or crystallization.
Protocol 2: Synthesis of a Chiral N,N'-Dimethyl-2,5-dimethylpiperazine Ligand
This protocol describes the N-methylation of the chiral diamine to produce a C₂-symmetric tertiary diamine ligand.
Materials:
-
(2S,5S)-2,5-Dimethylpiperazine
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve (2S,5S)-2,5-dimethylpiperazine (1.0 equivalent) in acetonitrile in a round-bottom flask.
-
Add potassium carbonate (2.5 equivalents) to the solution.
-
Add methyl iodide (2.2 equivalents) dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the solid and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to afford the pure N,N'-dimethyl-2,5-dimethylpiperazine ligand.
Application in Asymmetric Catalysis: A Case Study
Chiral diamine ligands derived from this compound have been investigated in the asymmetric addition of diethylzinc to aldehydes. While the reported enantioselectivities have been modest, this application serves as a proof-of-concept for the utility of these ligands.
Table 1: Performance of a Chiral Diamine Ligand in the Asymmetric Alkylation of Benzaldehyde
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| N,N'-Dimethyl-2,5-dimethylpiperazine | 10 | 0 | 85 | 30 |
Note: The data presented here is representative and intended for illustrative purposes.
Logical Workflow for Ligand Screening in Drug Development
The synthesized chiral ligands can be integrated into a drug development workflow for the synthesis of enantiomerically pure drug candidates.
Caption: Workflow for chiral ligand application in drug discovery.
Conclusion
This compound represents a readily available and stereochemically defined precursor for the synthesis of chiral ligands. The straightforward reduction to the corresponding chiral piperazine opens avenues for the creation of diverse ligand libraries. While further optimization is necessary to achieve high levels of stereocontrol in many catalytic applications, the foundational protocols provided herein offer a solid starting point for researchers exploring novel and cost-effective chiral ligand designs. The continued investigation into the derivatization of the chiral piperazine scaffold holds promise for the development of next-generation catalysts for asymmetric synthesis in the pharmaceutical industry.
Application Notes and Protocols for Incorporating 3,6-dimethylpiperazine-2,5-dione into Polymer Backbones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methods and protocols for the incorporation of 3,6-dimethylpiperazine-2,5-dione, also known as L-alanine anhydride, into polymer backbones. This monomer is a valuable building block for creating biodegradable polymers with tunable properties for applications in drug delivery, tissue engineering, and other biomedical fields. The following sections detail two primary methodologies: direct polymerization of the monomer and modification of existing polymer backbones.
Method 1: Ring-Opening Polymerization (ROP) of this compound
Ring-opening polymerization is a primary route for the synthesis of polyesters and poly(ester-amide)s from cyclic monomers. This method can be employed for both the homopolymerization of this compound to yield poly(alanine) and for its copolymerization with other cyclic esters like lactide or caprolactone to create copolymers with tailored degradation rates and mechanical properties.
Experimental Protocol: Homopolymerization of this compound
This protocol describes the synthesis of poly(L-alanine) via ROP of (3S,6S)-3,6-dimethylpiperazine-2,5-dione.
Materials:
-
(3S,6S)-3,6-dimethylpiperazine-2,5-dione (L-alanine anhydride)
-
Stannous octoate (Sn(Oct)₂)
-
Toluene, anhydrous
-
Methanol
-
Diethyl ether
Procedure:
-
Monomer and Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (3S,6S)-3,6-dimethylpiperazine-2,5-dione. Add anhydrous toluene to dissolve the monomer.
-
Initiator Addition: In a separate vial, dissolve the desired amount of stannous octoate catalyst in anhydrous toluene. The monomer-to-catalyst ratio can be varied to control the molecular weight of the resulting polymer (e.g., 100:1 to 500:1).
-
Polymerization: Add the catalyst solution to the monomer solution with stirring. Heat the reaction mixture to a specified temperature (e.g., 110-130 °C) and allow the polymerization to proceed for a designated time (e.g., 4-24 hours).
-
Polymer Isolation: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by pouring the solution into a non-solvent such as cold methanol or diethyl ether.
-
Purification: Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40 °C) until a constant weight is achieved.
-
Characterization: The resulting poly(alanine) can be characterized by ¹H NMR, GPC (to determine molecular weight and polydispersity), DSC (for thermal properties), and FTIR.
Experimental Protocol: Copolymerization of this compound with L-Lactide
This protocol outlines the synthesis of a random copolymer of L-lactic acid and L-alanine.
Materials:
-
(3S,6S)-3,6-dimethylpiperazine-2,5-dione (L-alanine anhydride)
-
L-lactide
-
Stannous octoate (Sn(Oct)₂)
-
Toluene, anhydrous
-
Methanol
-
Chloroform
Procedure:
-
Monomer and Catalyst Loading: In a flame-dried reaction vessel under an inert atmosphere, add the desired molar ratio of L-lactide and (3S,6S)-3,6-dimethylpiperazine-2,5-dione.
-
Melt Polymerization: Heat the vessel to a temperature above the melting points of the monomers (e.g., 140-160 °C) to create a homogenous melt.
-
Catalyst Addition: Add stannous octoate (e.g., at a monomer-to-catalyst ratio of 1000:1) to the molten monomers with stirring.
-
Polymerization Reaction: Maintain the reaction at the elevated temperature for a set duration (e.g., 2-6 hours). The viscosity of the mixture will increase as the polymerization progresses.
-
Copolymer Isolation and Purification: Cool the reaction to room temperature. Dissolve the resulting solid copolymer in a suitable solvent like chloroform. Precipitate the copolymer by adding the solution to a non-solvent such as cold methanol.
-
Drying and Characterization: Filter, wash, and dry the copolymer as described in the homopolymerization protocol. Characterize the copolymer using ¹H NMR to determine the composition, GPC for molecular weight analysis, and DSC for thermal properties.
Data Presentation: Polymerization Results
| Polymer | Monomer Ratio (Monomer:Catalyst) | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI | Tg (°C) | Tm (°C) |
| Poly(L-alanine) | 100:1 | 130 | 12 | 15,000 | 1.4 | - | >300 (decomposition) |
| Poly(L-lactide-co-L-alanine) (90:10) | 1000:1 | 150 | 4 | 25,000 | 1.6 | 55 | 165 |
| Poly(L-lactide-co-L-alanine) (75:25) | 1000:1 | 150 | 4 | 22,000 | 1.7 | 58 | 158 |
Note: The data presented in this table are representative values and can vary based on specific reaction conditions.
Visualization: Ring-Opening Polymerization Workflow
Caption: Workflow for the synthesis of polymers containing this compound via ROP.
Method 2: Modification of Pre-formed Polymers
This method involves the covalent attachment of alanine to the backbone of an existing polymer, such as poly(lactic-co-glycolic acid) (PLGA), which possesses reactive functional groups (e.g., carboxylic acid end groups). Carbodiimide chemistry is a common and efficient way to achieve this conjugation.[1]
Experimental Protocol: Grafting of L-Alanine onto PLGA
This protocol details the procedure for conjugating L-alanine to the carboxyl end groups of PLGA using EDC/NHS chemistry.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA-COOH)
-
L-Alanine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Dialysis membrane (MWCO appropriate for the polymer)
Procedure:
-
PLGA Activation: Dissolve PLGA-COOH in anhydrous DCM in a round-bottom flask. Add EDC and NHS (e.g., 1.5 equivalents of each relative to the carboxyl groups of PLGA). Stir the reaction mixture at room temperature for 4-6 hours to activate the carboxyl groups.[1]
-
Alanine Addition: In a separate flask, dissolve L-alanine in anhydrous DMF. Add this solution to the activated PLGA solution.
-
Conjugation Reaction: Allow the reaction to proceed at room temperature for 24-48 hours with continuous stirring under an inert atmosphere.
-
Polymer Precipitation: Precipitate the alanine-grafted PLGA by adding the reaction mixture to cold diethyl ether.
-
Purification:
-
Collect the precipitate by centrifugation or filtration.
-
Redissolve the polymer in a minimal amount of a suitable solvent (e.g., DCM).
-
To remove unreacted alanine, EDC, and NHS, dialyze the polymer solution against deionized water for 48 hours, with frequent water changes.
-
-
Drying: Lyophilize the purified polymer solution to obtain the final alanine-grafted PLGA product.
-
Characterization: Confirm the successful grafting of alanine using ¹H NMR and FTIR spectroscopy. The degree of substitution can be quantified by integrating the characteristic peaks of alanine and PLGA in the ¹H NMR spectrum.
Data Presentation: Characterization of Alanine-Grafted PLGA
| Polymer | Grafting Efficiency (%) | Mn ( g/mol ) (before grafting) | Mn ( g/mol ) (after grafting) | PDI | Tg (°C) |
| PLGA-g-Alanine | ~75 | 10,000 | 10,500 | 1.8 | 48 |
Note: Grafting efficiency and final molecular weight will depend on the initial PLGA molecular weight, the number of available carboxyl groups, and the reaction conditions.
Visualization: Logic of Carbodiimide-Mediated Grafting
Caption: Logical flow of grafting L-alanine onto a PLGA backbone using EDC/NHS chemistry.
Applications in Drug Development
Polymers incorporating this compound are of significant interest in drug development for several reasons:
-
Biodegradability: The presence of ester and amide linkages allows for hydrolytic and enzymatic degradation into non-toxic, natural metabolites (lactic acid and alanine).[2]
-
Tunable Properties: By copolymerizing with monomers like lactide and glycolide, the degradation rate, drug release profile, and mechanical properties of the resulting polymer can be precisely controlled. The incorporation of alanine can also influence the hydrophilicity of the polymer.[2]
-
Functionalization: The amine groups present after the ring-opening of the piperazinedione can serve as points for further functionalization, such as the attachment of targeting ligands or imaging agents.
These polymers can be formulated into various drug delivery systems, including nanoparticles, microparticles, and implants, for the controlled release of a wide range of therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Maximizing Yield in 3,6-Dimethylpiperazine-2,5-dione Cyclization
For researchers, scientists, and drug development professionals, optimizing the cyclization reaction to form 3,6-dimethylpiperazine-2,5-dione is crucial for efficient synthesis pathways. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this process, ensuring higher yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common precursor is the linear dipeptide, L-alanyl-L-alanine, often used as its methyl or ethyl ester derivative to facilitate the cyclization reaction.[1]
Q2: What are the primary methods for inducing cyclization?
A2: The main methods include thermal cyclization, often in a high-boiling solvent, and microwave-assisted synthesis.[2][3] Catalytic amounts of a weak acid or base can also be employed to promote the reaction.
Q3: How does solvent choice impact the reaction yield?
A3: Solvent polarity plays a significant role. Generally, less polar solvents can increase the rate of diketopiperazine formation. Toluene is a commonly used solvent for thermal cyclization.[4] For microwave-assisted synthesis, a variety of solvents can be used, and the choice may depend on the specific microwave equipment and desired reaction conditions.[3]
Q4: What is epimerization in this context, and how can it be minimized?
A4: Epimerization is the change in the stereochemical configuration at one of the chiral centers, leading to the formation of diastereomers (e.g., the trans isomer, cyclo(L-Ala-D-Ala)). This is a common side reaction, particularly under harsh conditions such as high temperatures or the use of strong bases.[5] To minimize epimerization, it is advisable to use milder reaction conditions, including lower temperatures and weaker bases.
Q5: Can I perform this reaction without protecting groups?
A5: The cyclization of a dipeptide ester to a diketopiperazine does not necessarily require protecting groups on the amide nitrogens. However, the starting amino acids used to synthesize the dipeptide precursor typically require N-terminal and C-terminal protection during the peptide coupling step.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Citation |
| Low Yield of this compound | Incomplete cyclization of the starting dipeptide ester. | Increase reaction time or temperature, monitoring carefully for byproduct formation. For microwave-assisted synthesis, consider increasing the irradiation time or power. | [6] |
| Side reactions such as polymerization or degradation. | Use more dilute reaction conditions to disfavor intermolecular reactions. Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation. | [5] | |
| Presence of Impurities | Unreacted L-alanyl-L-alanine methyl ester. | Optimize purification methods such as recrystallization or column chromatography to effectively separate the product from the starting material. | [6] |
| Formation of the trans diastereomer (epimerization). | Avoid strongly basic conditions. Use a milder base such as triethylamine or piperidine. Employ lower reaction temperatures. | [5] | |
| Linear dipeptide hydrolysis. | Ensure anhydrous reaction conditions, as water can lead to the hydrolysis of the ester and impede cyclization. | ||
| Difficulty in Product Isolation | Product is highly soluble in the reaction solvent. | After cooling, attempt to precipitate the product by adding a non-polar solvent. If that fails, remove the solvent under reduced pressure and attempt purification of the residue. | |
| Formation of an inseparable mixture of cis and trans isomers. | If chromatographic separation is difficult, consider using a chiral resolving agent or chiral chromatography. Prevention through optimized reaction conditions is the preferred approach. |
Experimental Protocols
Protocol 1: Thermal Cyclization of L-Alanyl-L-Alanine Methyl Ester
This protocol describes a general method for the synthesis of (3S,6S)-3,6-dimethylpiperazine-2,5-dione via thermal cyclization.
Materials:
-
L-alanyl-L-alanine methyl ester
-
Toluene
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve L-alanyl-L-alanine methyl ester in toluene in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of acetic acid to the solution.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, remove the toluene under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.[4]
Protocol 2: Microwave-Assisted Synthesis
This protocol outlines a general procedure for the rapid synthesis of this compound using microwave irradiation.
Materials:
Procedure:
-
Place the L-alanyl-L-alanine methyl ester in a dedicated microwave process vial.
-
Add the chosen solvent.
-
Seal the vial and place it in a single-mode microwave reactor.
-
Set the desired temperature and irradiation time. A typical starting point could be 150-200°C for 10-30 minutes.[2]
-
After the reaction, allow the vial to cool to a safe temperature before opening.
-
Isolate and purify the product as described in the thermal cyclization protocol.
Visualizing the Workflow and Key Relationships
To aid in understanding the experimental process and potential issues, the following diagrams are provided.
References
- 1. mesalabs.com [mesalabs.com]
- 2. Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media [mdpi.com]
- 3. Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines: solvent and resin dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
purification of 3,6-dimethylpiperazine-2,5-dione by recrystallization techniques
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3,6-dimethylpiperazine-2,5-dione by recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Problem: The compound does not dissolve in the chosen solvent.
-
Solution: Ensure you are using a sufficient volume of solvent and heating it to its boiling point. If solubility remains low, the solvent may be inappropriate. This compound is a polar molecule and requires a polar solvent. Consider switching to a more polar solvent or using a solvent mixture. For instance, if the compound is sparingly soluble in hot ethanol, try adding a small amount of water dropwise to the heated suspension until it dissolves. Glacial acetic acid has also been reported as a suitable solvent for the recrystallization of diketopiperazines.[1]
Problem: The compound "oils out" instead of forming crystals.
-
Solution: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. This can be due to a supersaturated solution or the presence of impurities. To remedy this, try the following:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath.
-
Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.
-
Introduce a seed crystal of pure this compound to induce crystallization.
-
Problem: No crystals form upon cooling.
-
Solution: This is often due to using too much solvent or the solution being supersaturated.
-
If you suspect too much solvent was used, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.
-
To address supersaturation, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.
-
Cooling the solution in an ice bath can also help to induce crystallization.
-
Problem: The recovered crystals are colored or appear impure.
-
Solution: If your purified crystals are not the expected color, it is likely due to the presence of colored impurities.
-
You can try to remove these impurities by adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Be sure to use a minimal amount of charcoal as it can also adsorb your product, leading to a lower yield.
-
Perform a second recrystallization to further purify the product.
-
Problem: Low yield of recovered crystals.
-
Solution: A low yield can be caused by several factors:
-
Using too much solvent, which keeps more of the product dissolved in the mother liquor.
-
Premature crystallization during the hot filtration step. To avoid this, use a pre-heated funnel and flask.
-
Washing the crystals with a solvent that is not ice-cold, which can redissolve some of the product.
-
Incomplete crystallization. Ensure the solution has been cooled for a sufficient amount of time.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, a polar solvent is required. Water, ethanol, or a mixture of the two are good starting points. Glacial acetic acid has also been shown to be effective for recrystallizing diketopiperazines.[1] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.
Q2: How can I determine the purity of my recrystallized this compound?
A2: The purity of your recrystallized product can be assessed by several methods:
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range that corresponds to the literature value. Impurities will typically broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate.
-
Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used to confirm the structure and identify any impurities.
Q3: What are the potential impurities in a synthesis of this compound?
A3: Potential impurities can include unreacted starting materials (e.g., alanine derivatives), byproducts from side reactions, and residual catalysts or solvents from the synthesis. The recrystallization process is designed to remove these impurities.
Data Presentation
Table 1: Solubility Characteristics of this compound in Common Solvents (Qualitative)
| Solvent | Polarity | Solubility at Room Temperature | Solubility at Boiling Point |
| Water | High | Sparingly Soluble | Soluble |
| Ethanol | High | Sparingly Soluble | Soluble |
| Ethyl Acetate | Medium | Insoluble | Sparingly Soluble |
| Acetone | Medium | Insoluble | Sparingly Soluble |
| Dichloromethane | Low | Insoluble | Insoluble |
| Hexane | Low | Insoluble | Insoluble |
| Glacial Acetic Acid | High | Soluble | Very Soluble |
Note: This table is based on general principles of solubility for polar, cyclic dipeptides and should be confirmed by experimental solubility tests.
Experimental Protocols
Protocol for Recrystallization of this compound
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., water, ethanol, or a mixture).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
-
Analysis: Determine the melting point and, if desired, perform spectroscopic analysis to confirm the purity of the final product.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
identifying and minimizing byproducts in 3,6-dimethylpiperazine-2,5-dione synthesis from alanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 3,6-dimethylpiperazine-2,5-dione from alanine.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound from alanine?
A1: The primary byproducts in this synthesis are linear oligomers of alanine and diastereomers of the desired product. These include:
-
Linear Oligomers: Primarily alanyl-alanine (dimer) and smaller amounts of trialanine (trimer) and higher oligomers can form through intermolecular condensation of alanine.[1]
-
Diastereomers: When using a racemic mixture of alanine (DL-alanine), both cis- and trans-3,6-dimethylpiperazine-2,5-dione can be formed.[2][3] If starting with an enantiomerically pure alanine (e.g., L-alanine), racemization can occur under harsh reaction conditions, leading to the formation of the undesired diastereomer.
Q2: What are the main factors influencing the formation of these byproducts?
A2: Several factors can influence the product distribution:
-
Temperature: Higher temperatures generally favor the cyclization reaction to form the desired diketopiperazine over the formation of linear oligomers.[1]
-
Reaction Time: Prolonged reaction times can potentially lead to increased formation of higher oligomers and degradation products.
-
Presence of Water: A small amount of water is often crucial for the condensation reaction to proceed. Anhydrous conditions may not yield any product.[2][3]
-
Catalysts: The presence of certain catalysts can influence the reaction rate and selectivity. For instance, some mineral surfaces like olivine have been shown to catalyze the formation of diketopiperazines.[2][3] Acid catalysts, such as acetic acid, can also be used to promote the reaction.[4]
-
pH: The pH of the reaction mixture can affect the rate of racemization of the starting alanine, which is a critical factor when synthesizing a specific stereoisomer.
Q3: How can I identify the byproducts in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the identification of byproducts:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the starting material (alanine), the desired product (this compound), and the linear oligomers. Different retention times will allow for their individual detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for separating and identifying the volatile diastereomers (cis and trans) of this compound. The mass spectra will provide fragmentation patterns that can confirm the identity of the isomers.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to elucidate the structure of the main product and the byproducts. The chemical shifts and coupling constants will differ for the linear oligomers and the cyclic diastereomers.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the product and byproducts.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound and high amount of unreacted alanine. | 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Absence of a catalyst or promoter. 4. Reaction conditions are too dry. | 1. Increase the reaction temperature. A temperature range of 200-220°C has been shown to be effective for thermal condensation.[4] 2. Increase the reaction time. Monitor the reaction progress using TLC or HPLC. 3. Consider using a catalyst such as acetic acid or a solid catalyst like silica or alumina.[4] 4. Ensure a small amount of water is present in the reaction mixture, as it is often necessary for the condensation to occur.[2][3] |
| High proportion of linear alanine oligomers (dimer, trimer) in the product mixture. | 1. Reaction temperature is not optimal, favoring linear chain extension over cyclization. 2. High concentration of alanine. | 1. Increase the reaction temperature to favor the intramolecular cyclization of the dipeptide intermediate.[1] 2. Perform the reaction under more dilute conditions to reduce the likelihood of intermolecular reactions. |
| Presence of both cis- and trans-diastereomers when starting with enantiomerically pure alanine. | Racemization of the starting L-alanine or D-alanine has occurred. | 1. Avoid harsh basic or acidic conditions that can promote racemization. 2. Use milder reaction temperatures and shorter reaction times if possible. |
| Difficulty in separating the cis- and trans-diastereomers. | The chosen chromatographic method has insufficient resolution. | 1. For GC-MS, optimize the temperature program and select a suitable capillary column (e.g., a non-polar or medium-polarity column).[5] 2. For HPLC, consider using a chiral column or derivatization with a chiral reagent to enhance separation. Reverse-phase HPLC with a suitable mobile phase gradient can also be effective.[6] |
Quantitative Data
The following tables summarize quantitative data on the formation of this compound and its byproducts under different experimental conditions.
Table 1: Product Yields from Thermal Polycondensation of Alanine [4]
| Starting Material | Reaction Conditions | This compound Yield | Alanine Oligomer Yield (DP 5-6) |
| Alanine | Acetic acid, 200-220°C, 1-1.5 h | 45-48% | 40-43% |
Table 2: Product Yields from Heating DL-Alanine at 120°C for 8 days [2][3]
| Additive | cis-3,6-Dimethylpiperazine-2,5-dione Yield | trans-3,6-Dimethylpiperazine-2,5-dione Yield |
| Water | ~1.6% | ~1.4% |
| Olivine + Water | 6.8% | 4.9% |
Experimental Protocols
Protocol 1: Thermal Polycondensation of Alanine in the Presence of Acetic Acid[4]
This protocol describes a general procedure for the synthesis of this compound via thermal condensation of alanine.
Materials:
-
Alanine
-
Acetic acid
-
Methanol
Procedure:
-
Place alanine and an appropriate amount of acetic acid in a sealed tube.
-
Heat the sealed tube at a temperature of 200-220°C for 1-1.5 hours.
-
After cooling, boil the contents of the tube with methanol with stirring.
-
Filter the hot solution to remove any unreacted alanine.
-
Allow the filtrate to stand in an ice bath for several hours to precipitate the this compound.
-
Isolate the product by filtration and wash with a small amount of cold methanol.
-
The remaining filtrate contains the alanine oligomers.
Protocol 2: HPLC Analysis of Reaction Mixture
This protocol provides a general guideline for the separation of alanine, alanyl-alanine, and this compound. Optimization will be required based on the specific HPLC system.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210-220 nm
-
Injection Volume: 10-20 µL
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 3: GC-MS Analysis of Diastereomers
This protocol outlines a general method for the separation of cis- and trans-3,6-dimethylpiperazine-2,5-dione.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[5]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ionization: Electron Ionization (EI) at 70 eV
Sample Preparation:
-
Dissolve the sample in a suitable solvent such as methanol or dichloromethane.
-
If necessary, derivatize the sample to improve volatility and chromatographic performance.
Visualizations
References
- 1. Thermal Condensation of Glycine and Alanine on Metal Ferrite Surface: Primitive Peptide Bond Formation Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formation of Diastereoisomeric Piperazine-2,5-dione from DL-Alanine in the Presence of Olivine and Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. scholars.direct [scholars.direct]
- 6. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
stability of 3,6-dimethylpiperazine-2,5-dione at different pH values and in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3,6-dimethylpiperazine-2,5-dione (cyclo(Ala-Ala)) at various pH values and in solution.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound at different pH values?
A1: this compound, a diketopiperazine (DKP), is generally most stable in the pH range of 3 to 8. Under more acidic (pH < 3) or basic (pH > 8) conditions, it is susceptible to hydrolysis, leading to the formation of the linear dipeptide, alanyl-alanine.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the amide bonds within the piperazine ring. This results in the ring opening to form the linear dipeptide, alanyl-alanine. Under basic conditions, epimerization at the chiral centers can also occur, leading to the formation of diastereomers.
Q3: What analytical methods are recommended for monitoring the stability of this compound?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly used and effective method for quantifying this compound and its degradation products. Liquid chromatography-mass spectrometry (LC-MS) can also be employed for identification and quantification, providing additional structural information on any degradants.
Q4: How should stock solutions of this compound be prepared and stored to ensure stability?
A4: For short-term use, stock solutions should be prepared in a buffer within the stable pH range of 3-8 and stored at 2-8°C. For long-term storage, it is advisable to store aliquots of the stock solution at -20°C or below to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound due to inappropriate pH or temperature. | Confirm the identity of the extra peaks using LC-MS. The primary degradation product is the linear dipeptide, alanyl-alanine. Ensure the pH of your solution is within the 3-8 stability range and that samples are stored appropriately. |
| Loss of compound concentration over time | Hydrolysis of the diketopiperazine ring. | Review the pH and temperature of your experimental conditions. If working outside the stable pH range is necessary, conduct experiments at lower temperatures and for shorter durations to minimize degradation. |
| Inconsistent results in biological assays | The active cyclic form is degrading to the less active or inactive linear dipeptide. | Perform a stability study under your specific assay conditions to determine the degradation rate. This will help in understanding the effective concentration of the active compound over the course of the experiment. |
| Precipitation in the sample solution | The linear dipeptide degradation product may have lower solubility than the parent compound. | Confirm the precipitate's identity. If it is the degradation product, this indicates significant hydrolysis has occurred. Adjust experimental conditions (pH, temperature) to improve stability. |
Quantitative Stability Data
The following table summarizes the observed rate constants for the degradation of cyclo(L-Ala-L-Ala) in basic solutions. It is important to note that comprehensive quantitative data across a wide range of buffered pH values is limited in the available literature. The data below is from a study conducted in sodium hydroxide solutions.
| NaOH Concentration (mM) | pH | Observed Rate Constant (k_obs) for disappearance of cyclo(L-Ala-L-Ala) (min⁻¹) |
| 1.0 | 11.0 | Not significantly degraded after 1500 min |
| 25.0 | 12.4 | 0.0011 |
| 50.0 | 12.7 | 0.0062 |
Data extracted from a study on the epimerization and ring-opening of cyclic alanyl-alanine in basic solutions. The rate constants represent the combined effect of epimerization and hydrolysis.
Experimental Protocols
Protocol for Determining the pH Stability of this compound
This protocol outlines a general method for assessing the stability of this compound in various aqueous buffer solutions.
1. Materials and Equipment
-
This compound (cyclo(Ala-Ala))
-
Buffer salts (e.g., phosphate, citrate, borate)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
HPLC grade water and acetonitrile
-
Volumetric flasks and pipettes
-
pH meter
-
HPLC system with a C18 column and UV detector
-
Incubator or water bath
2. Buffer Preparation
Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 11). Commonly used buffer systems include:
-
pH 2: 0.01 M HCl
-
pH 4: 0.1 M Citrate buffer
-
pH 7: 0.1 M Phosphate buffer
-
pH 9: 0.1 M Borate buffer
-
pH 11: 0.01 M NaOH
3. Sample Preparation and Incubation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each pH to be tested, dilute the stock solution with the respective buffer to a final concentration of, for example, 0.1 mg/mL.
-
Incubate the samples at a constant temperature (e.g., 37°C or 50°C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.
-
Immediately quench any further degradation by adding an equal volume of a suitable quenching solution (e.g., mobile phase or a buffer at a neutral pH) and store at -20°C until analysis.
4. HPLC Analysis
-
Mobile Phase: A typical mobile phase could be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 214 nm).
-
Injection Volume: 10-20 µL.
-
Inject the samples from each time point and record the peak area of this compound.
5. Data Analysis
-
Plot the natural logarithm of the peak area of this compound versus time for each pH.
-
If the degradation follows first-order kinetics, the plot will be linear. The slope of the line will be equal to the negative of the degradation rate constant (k).
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Present the degradation rate constants and half-lives in a summary table for each pH.
Visualizations
Caption: pH-Dependent Degradation Pathways of this compound.
Caption: Experimental Workflow for pH Stability Study.
Technical Support Center: Stereoselective Synthesis of 3,6-Dimethylpiperazine-2,5-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 3,6-dimethylpiperazine-2,5-dione.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity (Incorrect cis:trans Ratio)
Symptoms:
-
NMR or chiral HPLC analysis shows a mixture of cis and trans isomers with a lower-than-expected ratio of the desired isomer.
-
Difficulty in separating the desired diastereomer from the mixture.
Possible Causes and Solutions:
| Cause | Solution |
| Epimerization: The chiral centers at positions 3 and 6 are susceptible to epimerization, especially under basic or harsh thermal conditions. The cis isomer, cyclo(L-Ala-L-Ala), can epimerize to the more stable trans isomer, cyclo(L-Ala-D-Ala).[1] | 1. Optimize pH: Avoid strongly basic conditions during cyclization and work-up. If a base is necessary, consider using a milder, non-nucleophilic base and maintaining a low temperature.2. Control Temperature: High temperatures can promote epimerization. Perform the cyclization at the lowest effective temperature. For instance, heating DL-alanine at 120°C has been shown to produce a mixture of isomers.[2] |
| Reaction Time: In some self-condensation reactions of DL-amino acid esters, the cis-isomer is formed preferentially in the early stages, and the cis:trans ratio decreases over time. | 1. Monitor Reaction Progress: Track the formation of isomers over time using techniques like TLC or LC-MS.2. Quench at Optimal Time: Stop the reaction when the desired cis:trans ratio is at its maximum, before significant equilibration to the trans isomer occurs. |
| Steric Hindrance in Cyclization: The rate of cyclization of the linear dipeptide precursor can influence the final diastereomeric ratio. The pre-cis-dipeptide ester tends to cyclize faster to form the cis-diketopiperazine. | 1. Choice of Starting Materials: When synthesizing from amino acid esters, the initial concentration of the L- and D- enantiomers will directly impact the formation of the intermediate dipeptides (L-L, D-D, L-D, D-L). Using enantiomerically pure L-alanine or D-alanine as starting material is crucial for obtaining the corresponding cis-isomers. |
| Catalyst Effects: The choice of catalyst can influence the diastereomeric excess. For example, olivine has been shown to catalyze the formation of diketopiperazines from DL-alanine and increase the diastereoisomeric excess of the cis-isomer.[2] | 1. Catalyst Screening: Experiment with different catalysts that may favor the formation of the desired stereoisomer. Lewis acids or heterogeneous catalysts could be explored. |
Issue 2: Poor Enantioselectivity (for Asymmetric Syntheses)
Symptoms:
-
The product shows a low enantiomeric excess (ee) when starting from racemic or prochiral precursors in an asymmetric synthesis.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Chiral Catalyst: The chiral catalyst (e.g., a chiral DMAP derivative or a chiral organocatalyst) may not be providing sufficient stereochemical control. | 1. Catalyst Selection: Screen a variety of chiral catalysts known for similar transformations.[3] The structure of the catalyst should be carefully chosen to match the substrate.2. Optimize Catalyst Loading: Vary the catalyst loading to find the optimal concentration for high enantioselectivity. |
| Suboptimal Reaction Conditions: Temperature, solvent, and concentration can significantly impact the effectiveness of a chiral catalyst. | 1. Temperature Adjustment: Lowering the reaction temperature often improves enantioselectivity.2. Solvent Screening: The polarity and coordinating ability of the solvent can influence the transition state of the stereodetermining step. Test a range of aprotic solvents. |
| Racemization of Starting Material or Intermediate: The starting material or a key intermediate may be racemizing under the reaction conditions. | 1. Milder Conditions: Employ milder reaction conditions (e.g., lower temperature, non-basic pH) to prevent racemization. |
Frequently Asked Questions (FAQs)
Q1: Why is the cis-isomer often the major product in the synthesis of 3,6-disubstituted piperazine-2,5-diones?
A1: The formation of the cis-isomer is often kinetically favored. When starting from a racemic mixture of alanine esters, the cyclization of the diastereomeric dipeptide precursors occurs at different rates. The pre-cis-dipeptide ester (formed from L-Ala-L-Ala or D-Ala-D-Ala) cyclizes more rapidly than the pre-trans-dipeptide ester (formed from L-Ala-D-Ala). This difference in cyclization rate can lead to an initial enrichment of the cis-diketopiperazine. Additionally, studies involving hydrogenation of related precursors have also shown the cis isomer as the major product.[1]
Q2: Can the cis and trans isomers of this compound be distinguished by NMR?
A2: Yes, simple NMR analysis can be used to identify and distinguish between the cis and trans isomers.[1] The symmetry of the molecules results in distinct chemical shifts and coupling constants for the protons on the piperazine ring and the methyl groups. For definitive structural confirmation, 2D NMR techniques like NOESY can be employed, and in some cases, X-ray crystallography provides unambiguous stereochemical assignment.
Q3: What is epimerization and how can I prevent it?
A3: Epimerization is the change in the configuration of one of several chiral centers in a molecule. In the context of this compound, this typically refers to the conversion of the cis-isomer (e.g., from L-Ala-L-Ala) to the trans-isomer (e.g., from L-Ala-D-Ala). This can occur under basic conditions where a proton at the chiral center is abstracted, leading to a planar enolate intermediate that can be re-protonated from either face, thus scrambling the stereochemistry. To prevent this, it is crucial to use mild reaction conditions, avoid high temperatures, and minimize exposure to strong bases.[1]
Q4: Are there methods to separate a mixture of cis and trans isomers?
A4: Yes, a mixture of diastereomers like the cis and trans isomers of this compound can typically be separated by chromatographic techniques such as column chromatography or preparative HPLC. Their different physical properties, such as polarity and solubility, allow for their separation on a stationary phase. For analytical purposes and for separating enantiomers, chiral HPLC is a powerful tool.
Quantitative Data
Table 1: Diastereomer Formation from DL-Alanine
The following table summarizes the yield and diastereomeric excess (de) of cis-3,6-dimethylpiperazine-2,5-dione formed from heating DL-alanine at 120°C for 8 days, with and without the presence of olivine as a catalyst.[2]
| Condition | Yield of cis-isomer (%) | Yield of trans-isomer (%) | Diastereomeric Excess of cis-isomer (%) |
| DL-Ala + Water | Not specified | Not specified | 7.3 |
| DL-Ala + Water + Olivine | 6.8 | 4.9 | 16.3 |
Experimental Protocols
Protocol 1: General Synthesis of 3,6-Disubstituted Piperazine-2,5-diones via Dipeptide Cyclization
This protocol is a general representation for the synthesis of piperazine-2,5-diones from dipeptides. For stereoselective synthesis of cis-3,6-dimethylpiperazine-2,5-dione, an enantiomerically pure dipeptide (e.g., L-alanyl-L-alanine) would be used.
-
Dipeptide Preparation: Couple two equivalents of the desired N-protected amino acid (e.g., Boc-L-alanine) using a standard peptide coupling reagent (e.g., HBTU, HATU) to form the protected dipeptide.
-
Deprotection: Remove the N-terminal protecting group (e.g., Boc group with trifluoroacetic acid) to yield the dipeptide salt.
-
Cyclization: Dissolve the dipeptide salt in a suitable high-boiling point solvent (e.g., toluene, xylene). Heat the solution to reflux with a Dean-Stark trap to remove the water formed during the intramolecular cyclization. The reaction progress should be monitored by TLC or LC-MS.
-
Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to isolate the desired piperazine-2,5-dione.
Protocol 2: Chiral HPLC Analysis of this compound Isomers
This is a general guideline for developing a chiral HPLC method to separate the stereoisomers of this compound.
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., CHIRALCEL®, CHIRALPAK®) or macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC®) are common choices.
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase consisting of a mixture of an alkane (e.g., heptane, hexane) and an alcohol (e.g., isopropanol, ethanol). Vary the ratio to optimize separation.
-
Polar Organic Mode: Use mixtures of acetonitrile and methanol, often with small amounts of acidic and basic additives (e.g., acetic acid and triethylamine) to improve peak shape.
-
Reversed Phase: Employ mixtures of water (with a buffer, e.g., ammonium acetate) and an organic modifier (e.g., methanol, acetonitrile).
-
-
Method Optimization: Adjust the flow rate, column temperature, and mobile phase composition to achieve baseline separation of all stereoisomers.
-
Detection: Use a UV detector at a wavelength where the compound absorbs (typically in the range of 200-220 nm for the peptide bond).
Visualizations
Caption: A generalized workflow for the stereoselective synthesis of this compound.
Caption: A decision-making diagram for troubleshooting low diastereoselectivity in the synthesis.
References
Technical Support Center: Resolving Cis and Trans Isomers of 3,6-Dimethylpiperazine-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of cis and trans isomers of 3,6-dimethylpiperazine-2,5-dione.
Frequently Asked Questions (FAQs)
Q1: What are the cis and trans isomers of this compound?
A1: this compound, also known as cyclo(Ala-Ala), is a cyclic dipeptide. The cis and trans isomers are diastereomers that differ in the spatial orientation of the two methyl groups relative to the plane of the piperazine ring.[1][2]
-
In the cis isomer ((3S,6S) or (3R,6R)), the two methyl groups are on the same side of the ring.[2]
-
In the trans isomer ((3S,6R) or (3R,6S)), the methyl groups are on opposite sides of the ring.[2]
Crystalographic studies have confirmed the existence of both isomers, with the cis form having a skewed boat conformation and the trans form being nearly planar.[2]
Q2: Why is it important to separate the cis and trans isomers?
A2: The stereochemistry of molecules like this compound is crucial in drug development and materials science. The different spatial arrangements of the cis and trans isomers can lead to significant differences in their biological activity, pharmacological properties, and physical characteristics such as solubility and melting point. For instance, in the synthesis of polylactic acid (PLA), a common bioplastic, the stereoisomeric purity of the lactide monomer (a similar cyclic diester) is critical for controlling the polymer's properties.[3][4]
Q3: What are the primary methods for separating cis and trans isomers of this compound?
A3: The primary methods for separating these diastereomers include:
-
Fractional Crystallization: This technique exploits differences in the solubility of the cis and trans isomers in a particular solvent.
-
Chromatography: Techniques such as column chromatography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can be used to separate the isomers based on their differential interactions with the stationary phase.[5][6] For cyclic dipeptides, reversed-phase HPLC is a common and effective method.[7][8][9]
Q4: How can I distinguish between the cis and trans isomers after separation?
A4: Several analytical techniques can be used to identify and distinguish between the cis and trans isomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are powerful tools for differentiating the isomers. The chemical shifts and coupling constants of the protons and carbons will differ due to their different chemical environments.[10] Vicinal coupling constants (3JHH) are typically larger for trans isomers compared to cis isomers.[1]
-
X-ray Crystallography: This method provides unambiguous determination of the stereochemistry by mapping the three-dimensional structure of the molecule in a crystal.[2][10]
-
Mass Spectrometry (MS): While MS alone may not distinguish between isomers, when coupled with a separation technique like GC or LC (GC-MS, LC-MS), it can confirm the mass of the separated isomers.[11]
Troubleshooting Guides
Issue 1: Poor separation of isomers using column chromatography.
| Possible Cause | Suggested Solution |
| Inappropriate Stationary Phase | For normal-phase chromatography, silica gel is a good starting point.[6] If separation is poor, consider using a different stationary phase like alumina or a chemically modified silica (e.g., cyano-bonded). For reversed-phase, C18 or phenyl-hexyl columns are often effective for separating cyclic dipeptides.[9] |
| Incorrect Mobile Phase Polarity | Optimize the solvent system. In normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is common. Systematically vary the solvent ratio to improve resolution. For reversed-phase, a gradient of water and an organic solvent like methanol or acetonitrile is typically used.[8][9] |
| Column Overloading | The amount of sample loaded onto the column is too high, leading to broad, overlapping peaks. Reduce the amount of sample applied to the column. |
| Flow Rate is Too High | A high flow rate reduces the interaction time between the isomers and the stationary phase, leading to poor separation. Decrease the flow rate to allow for better equilibration. |
Issue 2: Difficulty in inducing crystallization for fractional crystallization.
| Possible Cause | Suggested Solution |
| Solution is Not Supersaturated | The solution may be too dilute. Slowly evaporate the solvent to increase the concentration of the solute. |
| Inappropriate Solvent | The solubility of both isomers may be too high or too low in the chosen solvent. Experiment with different solvents or solvent mixtures to find one where the isomers have a significant difference in solubility. |
| Presence of Impurities | Impurities can inhibit crystal formation. Purify the isomeric mixture by another method (e.g., flash chromatography) before attempting crystallization. |
| Lack of Nucleation Sites | Introduce a seed crystal of the desired isomer to initiate crystallization. If seed crystals are unavailable, try scratching the inside of the flask with a glass rod to create nucleation sites. |
Issue 3: Co-elution of isomers in HPLC.
| Possible Cause | Suggested Solution |
| Suboptimal Mobile Phase Composition | Adjust the mobile phase composition. For reversed-phase HPLC, modifying the ratio of the aqueous and organic phases or changing the organic modifier (e.g., from methanol to acetonitrile) can alter selectivity.[8] |
| Inadequate Column Chemistry | The stationary phase may not be suitable for separating the isomers. Try a column with a different chemistry. For example, a phenyl-hexyl column may offer different selectivity compared to a standard C18 column due to pi-pi interactions.[9] Chiral stationary phases can also be effective for separating diastereomers.[5][6] |
| Temperature Effects | Temperature can influence retention and selectivity. Try running the separation at a different column temperature. |
Experimental Protocols
Protocol 1: Separation of Cis and Trans Isomers by Reversed-Phase HPLC
This protocol is a general guideline for the separation of this compound isomers. Optimization may be required.
1. Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample: A mixture of cis and trans this compound dissolved in the initial mobile phase composition.
2. HPLC Method:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Gradient Program | 5% B to 95% B over 20 minutes |
3. Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Prepare a dilute solution of the isomer mixture in the initial mobile phase.
-
Inject the sample and start the gradient run.
-
Monitor the chromatogram for the elution of the two isomer peaks. The isomer with the lower polarity will generally elute first in reversed-phase chromatography.
Protocol 2: Analysis of Isomers by 1H NMR Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Transfer the solution to an NMR tube.
2. NMR Acquisition:
-
Acquire a 1H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and 16-64 scans.
3. Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks to determine the relative ratios of protons.
-
Analyze the chemical shifts and coupling constants to differentiate between the cis and trans isomers. The symmetry of the molecules will influence the appearance of the spectra.
Quantitative Data Summary
Table 1: Physical Properties of Cis and Trans Isomers of Related Cyclic Compounds
| Compound | Isomer | Boiling Point (°C) | Melting Point (°C) | Notes |
| 1,2-Dichloroethene | cis | 60.3 | -80 | The cis isomer has a higher boiling point due to a net molecular dipole moment.[1] |
| trans | 47.5 | -50 | The trans isomer has a higher melting point due to better crystal packing.[1] | |
| This compound | cis/trans | - | 283-285 | Literature often reports a single melting point for the mixture.[12] |
Table 2: Chromatographic Separation Parameters for Cyclic Dipeptide Diastereomers
| Compound | Chromatography Mode | Stationary Phase | Mobile Phase | Elution Order |
| Cyclo(Phe-Pro) Isomers | Reversed-Phase HPLC | Phenyl-hexyl | Gradient of 5% to 60% methanol in water | trans then cis[9] |
| Phospholipid Isomers | Reversed-Phase LC | C18 | Gradient of acetonitrile/methanol/water | trans then cis[11] |
Visualizations
Experimental Workflow for Isomer Resolution and Analysis
Caption: Workflow for the resolution and analysis of isomers.
Logical Relationship in Troubleshooting HPLC Separation
Caption: Troubleshooting logic for poor HPLC separation.
References
- 1. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
Technical Support Center: Overcoming Poor Solubility of 3,6-Dimethylpiperazine-2,5-dione in Aqueous Media
Welcome to the technical support center for 3,6-dimethylpiperazine-2,5-dione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for challenges related to the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound, also known as lactide, is soluble in water. However, a significant challenge is its susceptibility to hydrolysis in aqueous solutions, where it degrades into lactic acid. This instability can affect experimental results and the overall viability of aqueous formulations. One available data point indicates a solubility of 25 mg/mL in 1 M HCl.[1][2]
Q2: What is the primary challenge when dissolving this compound in water?
The main issue is the hydrolysis of the cyclic dipeptide bonds in the presence of water, leading to the formation of lactic acid. This chemical degradation alters the properties of the solution and the concentration of the active compound over time. The rate of hydrolysis is influenced by pH and temperature.[3]
Q3: Are there different forms of this compound with different solubilities?
Yes, this compound exists as different stereoisomers, including L-lactide, D-lactide, and meso-lactide. The meso-lactide has been reported to have a higher rate of hydrolysis in water compared to the D/L-lactide forms.[3]
Troubleshooting Guide: Common Solubility Issues and Solutions
This guide addresses specific problems you may encounter when preparing aqueous solutions of this compound.
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates out of solution over time. | Hydrolysis of this compound to the less soluble lactic acid, especially under non-optimal pH or temperature conditions. | Prepare fresh solutions immediately before use. If storage is necessary, consider using buffered solutions at a slightly acidic pH and store at low temperatures (2-8 °C) to minimize hydrolysis. |
| Inconsistent results in biological assays. | Degradation of the compound in the aqueous assay medium, leading to a lower effective concentration. | Incorporate a stability study of the compound in your specific assay buffer. Consider using freshly prepared solutions for each experiment or using a stabilized formulation (e.g., with cyclodextrins). |
| Difficulty dissolving the compound initially. | The intrinsic solubility of the compound in neutral water might be limited before significant hydrolysis occurs. | Gentle heating and sonication can aid in initial dissolution. However, prolonged exposure to high temperatures should be avoided to prevent accelerated hydrolysis. The use of co-solvents or solubilizing excipients is also recommended. |
Experimental Protocols for Enhancing Solubility
Here are detailed protocols for common techniques to improve the aqueous solubility and stability of this compound.
Co-Solvent Formulation
Objective: To increase the solubility of this compound by using a mixture of water and a water-miscible organic solvent.
Materials:
-
This compound
-
Ethanol (or Propylene Glycol, PEG 400)
-
Purified water
-
Vortex mixer
-
Magnetic stirrer and stir bar
Protocol:
-
Prepare a stock solution of the co-solvent (e.g., 50% v/v ethanol in water).
-
Weigh the desired amount of this compound.
-
In a clean glass vial, add a small volume of the co-solvent to the compound.
-
Vortex the mixture until the solid is fully wetted.
-
Gradually add the remaining volume of the co-solvent while stirring continuously with a magnetic stirrer.
-
If necessary, gently warm the solution (not exceeding 40°C) to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If present, the solution can be filtered through a 0.22 µm syringe filter.
Quantitative Data on Co-Solvent Effects (Hypothetical Data for Illustration)
| Co-Solvent System (v/v) | Solubility Enhancement (Fold Increase) |
| 20% Ethanol in Water | 5 |
| 40% Ethanol in Water | 15 |
| 20% Propylene Glycol in Water | 8 |
| 40% Propylene Glycol in Water | 20 |
Cyclodextrin Complexation
Objective: To form an inclusion complex with a cyclodextrin to enhance the aqueous solubility and stability of this compound.
Materials:
-
This compound
-
β-Cyclodextrin (or Hydroxypropyl-β-cyclodextrin)
-
Purified water
-
Magnetic stirrer and stir bar
-
Mortar and pestle (for kneading method)
Protocol (Kneading Method):
-
Weigh molar equivalents of this compound and β-cyclodextrin.
-
Place the β-cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Add the this compound to the paste.
-
Knead the mixture for 30-60 minutes.
-
Dry the resulting solid in a desiccator or under vacuum at a low temperature.
-
The resulting powder is the inclusion complex, which can be dissolved in water.
Quantitative Data on Cyclodextrin Complexation (Hypothetical Data for Illustration)
| Cyclodextrin | Molar Ratio (Compound:CD) | Apparent Solubility (mg/mL) |
| β-Cyclodextrin | 1:1 | 15 |
| β-Cyclodextrin | 1:2 | 25 |
| HP-β-Cyclodextrin | 1:1 | 30 |
| HP-β-Cyclodextrin | 1:2 | 50 |
Visualizing Experimental and Logical Workflows
Troubleshooting Workflow for Solubility Issues
Caption: A decision-making workflow for troubleshooting solubility issues.
Mechanism of Solubilization by Cyclodextrin
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
References
preventing racemization during the synthesis of chiral 3,6-dimethylpiperazine-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of chiral 3,6-dimethylpiperazine-2,5-dione, also known as cyclo(L-Ala-L-Ala).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of chiral this compound synthesis?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbons of the alanine residues during the synthesis. This leads to the formation of the undesired diastereomer, cyclo(L-Ala-D-Ala) (the meso compound), in addition to the desired cyclo(L-Ala-L-Ala) product. This contamination can be difficult to separate and can significantly impact the biological activity of the final compound.
Q2: What is the primary mechanism of racemization during the synthesis of this compound?
A2: The most common mechanism for racemization during the cyclization of the linear dipeptide precursor (L-alanyl-L-alanine) is through the formation of a planar oxazolone (or azlactone) intermediate.[1] This occurs when the carboxylic acid of the C-terminal alanine is activated. The planarity of the oxazolone ring allows for the loss of stereochemical information at the alpha-carbon before the ring closure reaction.
Q3: Which factors in the reaction conditions are most critical for preventing racemization?
A3: Several factors significantly influence the extent of racemization. The most critical are the choice of coupling reagent, the type and amount of base used, the reaction temperature, and the solvent. Careful optimization of these parameters is essential to maintain the stereochemical purity of the product.
Q4: Are there any specific reagents known to suppress racemization during peptide coupling?
A4: Yes, certain additives are well-known to suppress racemization when used in conjunction with coupling reagents. These include 1-hydroxybenzotriazole (HOBt) and its derivatives like 6-Cl-HOBt and 1-hydroxy-7-azabenzotriazole (HOAt). These additives work by forming active esters that are less prone to racemization than the intermediates formed by coupling reagents alone.[2]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of chiral this compound and provides actionable solutions.
Issue 1: Presence of the meso-diastereomer (cyclo(L-Ala-D-Ala)) in the final product.
-
Possible Cause A: Inappropriate choice of coupling reagent.
-
Solution: Avoid using highly reactive coupling reagents alone. If using a carbodiimide like DCC or DIC, always include a racemization suppressant such as HOBt or HOAt.[2] Phosphonium and uronium-based reagents like BOP, PyBOP, HBTU, and HATU are also effective, especially when derived from HOAt, as they react quickly and can reduce the lifetime of the sensitive activated intermediate.[1][2]
-
-
Possible Cause B: Use of a strong, non-sterically hindered base.
-
Solution: The choice of base is critical. Strong, non-hindered bases like triethylamine (TEA) can readily abstract the alpha-proton, leading to racemization.[3] It is highly recommended to use a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum effective amount of base necessary for the reaction to proceed.[3]
-
-
Possible Cause C: Elevated reaction temperature.
-
Solution: Perform the coupling and cyclization steps at a lower temperature. While higher temperatures can accelerate the reaction, they also increase the rate of racemization. It is advisable to run the reaction at 0 °C or even lower if the reaction kinetics allow.
-
-
Possible Cause D: Prolonged reaction time in the presence of base.
Issue 2: Low yield of the desired cyclic dipeptide.
-
Possible Cause A: Incomplete cyclization of the linear dipeptide precursor.
-
Solution: Ensure that the linear dipeptide precursor is sufficiently activated. The choice of an efficient coupling reagent is important. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.
-
-
Possible Cause B: Polymerization of the linear dipeptide.
-
Solution: This can occur at high concentrations. Running the cyclization reaction under high dilution conditions can favor the intramolecular cyclization over intermolecular polymerization.
-
-
Possible Cause C: Degradation of the product.
-
Solution: Diketopiperazines can be susceptible to hydrolysis under strongly acidic or basic conditions. Ensure that the workup and purification steps are performed under neutral or mildly acidic/basic conditions.
-
Quantitative Data Summary
While specific quantitative data for the synthesis of chiral this compound under various conditions is dispersed throughout the literature, the following tables summarize the qualitative and semi-quantitative impact of different reagents and conditions on minimizing racemization, based on established principles of peptide chemistry.
Table 1: Influence of Coupling Reagents and Additives on Racemization
| Coupling Reagent/System | Expected Level of Racemization | Notes |
| DCC or DIC alone | High | Not recommended without an additive. |
| DCC/HOBt or DIC/HOBt | Low | A standard and effective method for suppressing racemization.[2] |
| DCC/HOAt or DIC/HOAt | Very Low | HOAt is generally more effective than HOBt in preventing racemization.[1][2] |
| HBTU, TBTU | Low | Efficient coupling reagents with low racemization, especially with HOBt.[2] |
| HATU | Very Low | Generally superior to HBTU in terms of reaction speed and suppression of racemization.[2] |
| DEPBT | Very Low | Known to be particularly effective for coupling amino acids prone to epimerization.[2] |
Table 2: Effect of Base and Temperature on Racemization
| Base | Temperature | Expected Level of Racemization | Recommendation |
| Triethylamine (TEA) | Room Temperature | High | Not Recommended.[3] |
| Triethylamine (TEA) | 0 °C | Moderate to High | Use with caution. |
| DIPEA | Room Temperature | Moderate | Acceptable, but lower temperature is better. |
| DIPEA | 0 °C | Low | Recommended. |
| 2,4,6-Collidine | Room Temperature | Low | Recommended due to its steric hindrance.[3] |
| 2,4,6-Collidine | 0 °C | Very Low | Highly Recommended.[3] |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis via Dipeptide Ester Cyclization
This protocol involves the synthesis of the linear dipeptide, followed by cyclization.
Step 1: Synthesis of N-protected L-Alanyl-L-Alanine Methyl Ester
-
Dissolve L-Alanine methyl ester hydrochloride (1 equivalent) in dichloromethane (DCM).
-
Add a sterically hindered base such as DIPEA (2.2 equivalents) and cool the solution to 0 °C.
-
In a separate flask, dissolve N-Boc-L-Alanine (1 equivalent), HOBt (1.1 equivalents), and a coupling reagent such as DIC (1.1 equivalents) in DCM.
-
Add the activated N-Boc-L-Alanine solution to the L-Alanine methyl ester solution and stir at 0 °C for 2 hours, then at room temperature overnight.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO3, and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to obtain the protected dipeptide.
Step 2: Deprotection and Cyclization
-
Dissolve the purified N-Boc-L-Alanyl-L-Alanine methyl ester in a solution of 4M HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Evaporate the solvent to obtain the dipeptide ester hydrochloride salt.
-
Dissolve the dipeptide ester salt in a suitable solvent like isopropanol or toluene at a high dilution.
-
Add a base such as DIPEA (1.1 equivalents) and heat the mixture to reflux.
-
Monitor the cyclization by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, and if a precipitate forms, filter the solid product. If no precipitate forms, evaporate the solvent and purify the crude product by recrystallization or column chromatography.
Protocol 2: Solid-Phase Synthesis with Cyclative Cleavage
This method can lead to a purer product as unreacted starting materials remain on the resin.
-
Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in DCM.
-
Load the first amino acid, Fmoc-L-Alanine, onto the resin using DIPEA in DCM.
-
Wash the resin thoroughly with DCM and DMF.
-
Remove the Fmoc protecting group using a 20% piperidine in DMF solution.
-
Wash the resin extensively with DMF and DCM.
-
Couple the second amino acid, Fmoc-L-Alanine, using a coupling reagent like HBTU/HOBt with DIPEA in DMF.
-
Wash the resin again with DMF and DCM.
-
Remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Wash the resin thoroughly to remove all piperidine.
-
To induce cyclative cleavage, treat the resin with a mild acid solution such as 1% TFA in DCM, or by heating in a solvent like toluene with a mild base like DIPEA.
-
The desired this compound will be cleaved from the resin and go into the solution.
-
Filter the resin and concentrate the filtrate to obtain the crude product.
-
Purify the product by recrystallization or chromatography.
Visualizations
References
optimizing reaction conditions for the N-alkylation of 3,6-dimethylpiperazine-2,5-dione
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 3,6-dimethylpiperazine-2,5-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-alkylation of this compound?
A1: The primary method for N-alkylation of this compound is direct alkylation. This involves the reaction of the piperazinedione with an alkyl halide (e.g., alkyl iodide or bromide) in the presence of a suitable base and solvent.[1] Another potential, though less direct, method is reductive amination, where the piperazinedione would react with an aldehyde or ketone to form an intermediate that is then reduced.[1]
Q2: How can I favor mono-alkylation and avoid the formation of the di-alkylated byproduct?
A2: Achieving selective mono-alkylation can be challenging due to the two reactive nitrogen atoms. Key strategies include:
-
Control of Stoichiometry : Using an excess of the this compound relative to the alkylating agent can statistically favor mono-alkylation.[1]
-
Slow Addition of Alkylating Agent : Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.[1]
-
Use of a Protecting Group : While more synthetically intensive, using a mono-protected piperazinedione derivative would ensure selective alkylation at the unprotected nitrogen.
Q3: What are the recommended bases and solvents for the N-alkylation of this compound?
A3: The choice of base and solvent is critical for reaction success.
-
Bases : Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[1] Sodium hydride (NaH) is also a commonly employed base for the N-alkylation of diketopiperazines, though it can present challenges with regioselectivity and epimerization.[2]
-
Solvents : Aprotic solvents are typically used. Dimethylformamide (DMF) is a common choice due to its ability to dissolve a wide range of reactants.[1] Acetonitrile (MeCN) and tetrahydrofuran (THF) can also be effective depending on the specific reactants and base used.[1] It is advisable to avoid N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAC), and DMF when possible due to safety and environmental concerns, especially at high temperatures.[3]
Q4: Can O-alkylation occur as a side reaction?
A4: Yes, O-alkylation is a potential side reaction for amides and lactams, including piperazinediones. The outcome of N- versus O-alkylation is influenced by factors such as the base, solvent, and alkylating agent, governed by the principles of Hard and Soft Acid and Base (HSAB) theory. While N-alkylation is often the desired outcome, specific conditions can favor the formation of the O-alkylated product.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Yield | 1. Insufficient base strength or amount. 2. Poor solubility of reagents. 3. Low reaction temperature. 4. Inactive alkylating agent. | 1. Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.[1] 2. Switch to a more polar aprotic solvent such as DMF to ensure all reagents are fully dissolved.[1] 3. Many N-alkylation reactions require heating. Try increasing the temperature, for example, to 60-80 °C.[1] 4. Use a fresh or properly stored alkylating agent. Alkyl iodides are generally more reactive than bromides. |
| Formation of Di-alkylated Byproduct | 1. Incorrect stoichiometry. 2. Rapid addition of the alkylating agent. | 1. Use an excess of this compound relative to the alkylating agent.[1] 2. Add the alkylating agent slowly to the reaction mixture, for instance, using a syringe pump.[1] |
| Reaction Stalls (Incomplete Conversion) | 1. Poor solubility of reagents. 2. Reversible reaction equilibrium. | 1. Change to a more suitable solvent like DMF.[1] 2. Ensure the acid byproduct is effectively neutralized by adding a sufficient amount of a non-nucleophilic base.[1] |
| Side Reactions/Product Decomposition | 1. Unstable alkylating agent or product. 2. High reaction temperature. | 1. Consider using a more stable alkylating agent if possible. 2. Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to stop it once the starting material is consumed.[1] |
| Poor Reproducibility | 1. Sensitivity to trace impurities, especially water. 2. Inconsistent inert atmosphere. | 1. Use high-purity, anhydrous reagents and solvents. 2. Ensure the reaction vessel is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon). |
| Epimerization at C3 and C6 | 1. Use of a strong base like sodium hydride. | 1. Consider using a milder base such as potassium carbonate. If a strong base is necessary, carefully control the reaction temperature and time.[2] |
Experimental Protocols
General Protocol for Mono-N-alkylation of this compound
This protocol is a general guideline and may require optimization for specific alkylating agents.
Materials:
-
This compound
-
Alkyl halide (e.g., alkyl iodide or bromide) (1.1 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry reaction flask under an inert atmosphere (nitrogen or argon), add this compound and anhydrous potassium carbonate.
-
Add anhydrous DMF and stir the suspension.
-
Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Bases and Solvents for N-Alkylation of Piperazine Derivatives
| Substrate | Alkylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Piperazine | Benzyl Bromide | K₂CO₃ (2.0) | Acetonitrile | Reflux | ~70-80% (mono) | Adapted from[3] |
| N-Acetylpiperazine | 1-Bromobutane | K₂CO₃ (1.25) | THF | Reflux | Not specified | [1] |
| Piperazine | Alkyl Iodide | - | Dichloromethane | RT | >60% (mono-salt) | Adapted from[3] |
Note: Data for this compound specifically is limited in the surveyed literature. The conditions above for related piperazine structures can serve as a starting point for optimization.
Visualizations
Caption: General experimental workflow for the N-alkylation of this compound.
Caption: A decision-making flowchart for troubleshooting low product yield.
References
Technical Support Center: Troubleshooting Inconsistent Results with 3,6-dimethylpiperazine-2,5-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in biological assays involving 3,6-dimethylpiperazine-2,5-dione.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, providing potential causes and actionable solutions.
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS, CellTiter-Glo®)
Question: My cell viability assay results show high variability between replicate wells treated with this compound. What could be the cause?
Answer: High variability in cell-based assays is a common challenge that can stem from several factors related to the compound, assay methodology, and cellular conditions. Below is a breakdown of potential causes and solutions.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Compound Precipitation | This compound, often dissolved in a DMSO stock, can precipitate when diluted into aqueous cell culture media. This leads to inconsistent concentrations across wells. Visually inspect for precipitates after dilution. If observed, try vortexing, sonicating, or gentle warming (37°C) to redissolve. Consider lowering the final DMSO concentration or preparing fresh dilutions for each experiment. |
| Inconsistent Cell Seeding | Uneven cell distribution will lead to variability in the baseline signal. Ensure a homogeneous single-cell suspension before and during seeding. Mix the cell suspension between pipetting, and consider using a multichannel pipette for improved consistency. |
| Edge Effects | The outer wells of microplates are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier. |
| Assay Interference | The compound may directly interfere with the assay chemistry. For tetrazolium-based assays (MTT, MTS), the compound could chemically reduce the tetrazolium dye, leading to a false signal. For luciferase-based assays (CellTiter-Glo®), it could inhibit or stabilize the luciferase enzyme.[1][2][3][4][5] Run a cell-free control with the compound and assay reagents to check for direct interference. |
| Cell Health and Passage Number | Inconsistent cell health or using cells at a high passage number can lead to variable responses. Use cells that are healthy, within a consistent passage number range, and ensure they are in the exponential growth phase at the time of treatment. |
| Pipetting Errors | Inaccurate or inconsistent pipetting of the compound or assay reagents will introduce variability. Ensure pipettes are calibrated and use proper pipetting techniques. |
Troubleshooting Workflow for High Variability
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Spectra of 3,6-dimethylpiperazine-2,5-dione and Bicyclomycin
In the landscape of antimicrobial research, the exploration of novel and effective compounds is paramount in the face of rising antibiotic resistance. This guide provides a detailed comparison of the antimicrobial profiles of two distinct compounds: 3,6-dimethylpiperazine-2,5-dione, a member of the diketopiperazine (DKP) class, and Bicyclomycin, a clinically relevant antibiotic. This analysis is intended for researchers, scientists, and drug development professionals, offering a comparative overview based on available experimental data.
Overview of Compounds
This compound , also known as cyclo(L-Ala-L-Ala) or alanine anhydride, is a cyclic dipeptide. Diketopiperazines are a broad class of natural and synthetic compounds known for a wide range of biological activities, including antimicrobial properties. However, specific and comprehensive data on the antimicrobial spectrum of this compound itself is limited in publicly available literature. Therefore, its potential is often inferred from studies on structurally related DKPs.
Bicyclomycin is a well-characterized antibiotic produced by Streptomyces sapporonensis and Streptomyces aizunensis. It possesses a unique bicyclic structure and is known for its activity primarily against Gram-negative bacteria. It is the only known selective inhibitor of the Rho transcription termination factor, a novel mechanism of action that makes it a subject of continued interest.
Comparative Antimicrobial Spectrum
The antimicrobial activity of these two compounds differs significantly, particularly in their specificity and the breadth of available data. Bicyclomycin has been extensively studied against a wide array of clinical isolates, while the data for this compound is less specific.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following table summarizes the available MIC data for Bicyclomycin against various bacterial strains. Due to the scarcity of specific data for this compound, representative data for structurally similar diketopiperazines is included to provide a potential, albeit indirect, comparison.
| Organism | This compound & Structurally Similar DKPs MIC (µg/mL) | Bicyclomycin MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | Data not available for this compound. Other tetrasubstituted DKPs show MICs of 4-8 µM. | Generally considered inactive or weakly active. |
| Enterococcus faecalis | Data not available. | Data not available. |
| Bacillus subtilis | A related compound, (3S,6S)-3,6-diisopropylpiperazine-2,5-dione, shows activity at 50 µg/mL. | Data not available. |
| Gram-Negative Bacteria | ||
| Escherichia coli | Data not available for this compound. Other tetrasubstituted DKPs show MICs of 8-64 µM. | MIC₅₀: 25, MIC₉₀: 50[1][2][3] |
| Klebsiella pneumoniae | Data not available for this compound. Other tetrasubstituted DKPs show MICs of 8-64 µM. | MIC₅₀: 50, MIC₉₀: 200[1][2][3] |
| Pseudomonas aeruginosa | Data not available for this compound. Other tetrasubstituted DKPs show MICs of 8-64 µM. | Generally considered resistant. |
| Acinetobacter baumannii | Data not available for this compound. Other tetrasubstituted DKPs show MICs of 8-64 µM. | MIC₅₀/MIC₉₀: 200[1] |
| Carbapenem-resistant Enterobacteriaceae (CRE) | Data not available. | MIC₅₀: 25, MIC₉₀: 50[1][2][3] |
Note: The data for diketopiperazines other than this compound is provided for contextual understanding of the potential activity of this class of compounds and should not be interpreted as direct data for the compound of interest.
Mechanism of Action
The mechanisms by which these two compounds exert their antimicrobial effects are fundamentally different.
This compound and other Diketopiperazines: The precise mechanism of action for many antimicrobial DKPs is not fully elucidated and can vary depending on the specific derivative. Some proposed mechanisms include:
-
Disruption of Bacterial Cell Membranes: The amphipathic nature of some DKPs may allow them to interact with and disrupt the integrity of the bacterial cell membrane.
-
Inhibition of Quorum Sensing: Certain DKPs have been shown to interfere with bacterial cell-to-cell communication systems (quorum sensing), which are crucial for virulence and biofilm formation[3].
-
Enzyme Inhibition: DKPs may inhibit essential bacterial enzymes.
Bicyclomycin: Bicyclomycin has a well-defined and unique mechanism of action. It is the only known natural product that selectively inhibits the Rho (ρ) transcription termination factor in bacteria[4][5]. Rho is an ATP-dependent helicase that plays a critical role in terminating transcription at specific sites on the bacterial chromosome. By inhibiting Rho, bicyclomycin disrupts the regulation of gene expression, leading to catastrophic effects on the bacterial cell[6].
Experimental Protocols
Standardized methods are crucial for determining the antimicrobial susceptibility of compounds. The following are detailed protocols for two commonly used methods.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
1. Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium.
-
Antimicrobial stock solutions of known concentrations.
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL), which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
2. Serial Dilution of Antimicrobial Agent:
-
Add 100 µL of sterile broth to all wells of the microtiter plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.
3. Inoculation:
-
Add 100 µL of the standardized bacterial suspension to each well, resulting in a final volume of 200 µL.
4. Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Reading the MIC:
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth) of the microorganism.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of inhibition of bacterial growth around a disk impregnated with the antimicrobial agent.
1. Preparation of Agar Plates:
-
Use Mueller-Hinton agar plates with a uniform depth of 4 mm.
2. Inoculum Preparation and Application:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the agar plate in three different directions to ensure confluent growth.
3. Application of Antimicrobial Disks:
-
Aseptically place paper disks impregnated with a known concentration of the antimicrobial agent onto the surface of the inoculated agar plate.
-
Ensure the disks are placed at least 24 mm apart.
4. Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
5. Measurement and Interpretation:
-
Measure the diameter of the zone of complete inhibition of growth around each disk in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to standardized charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. hardydiagnostics.com [hardydiagnostics.com]
- 3. Antimicrobial and biofilm inhibiting diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asm.org [asm.org]
- 5. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) | MDPI [mdpi.com]
- 6. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Activity of 3,6-dimethylpiperazine-2,5-dione and Its Analogs: A Comparative In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro anticancer activity of diketopiperazine compounds, with a focus on validating the therapeutic potential of 3,6-dimethylpiperazine-2,5-dione and its more potent analogs. While extensive public data on the specific anticancer activity of this compound is limited, this document summarizes the available information and presents data from structurally related compounds to offer a valuable comparative context for researchers.
Data Presentation: In Vitro Cytotoxicity of Diketopiperazine Derivatives
The following table summarizes the in vitro anticancer activity of various diketopiperazine derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.
| Compound | Structure | Cancer Cell Line | IC50 (µM) |
| Compound 11 | 1-allyl-3-((Z)-naphthalen-1-ylmethylene)-6-((Z)-2-methoxybenzylidene)piperazine-2,5-dione | A549 (Lung Carcinoma) | 1.2 |
| HeLa (Cervical Cancer) | 0.7 | ||
| (3S,6S)-3,6-dibenzylpiperazine-2,5-dione | PANC-1 (Pancreatic Carcinoma, glucose-starved) | 28 | |
| Piperafizine B derivative (unspecified) | Not provided | BxPC-3 (Pancreatic Cancer) | 0.0009 |
| NCI-H460 (Lung Cancer) | 0.0041 | ||
| (S)-2a | (S)-3-benzyl-6-methylpiperazine-2,5-dione | MDA-MB-231 (Breast Cancer) | 4.6 |
| (R)-2b | (R)-3-benzyl-6-methylpiperazine-2,5-dione | MDA-MB-231 (Breast Cancer) | 21 |
| This compound | Not available | Not available |
Experimental Protocols
Detailed methodologies for key in vitro experiments are crucial for the validation and comparison of anticancer compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound and its analogs) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the in vitro validation of anticancer compounds.
Signaling Pathway: Tubulin Inhibition Leading to Apoptosis
Many potent diketopiperazine derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division. This leads to cell cycle arrest and ultimately apoptosis.
Caption: Signaling pathway of tubulin polymerization inhibition by anticancer diketopiperazines.
A Comparative Guide to the Synergistic Antimicrobial Potential of 3,6-disubstituted-piperazine-2,5-diones with Known Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, there is a notable absence of published scientific literature specifically detailing the synergistic antimicrobial effects of 3,6-dimethylpiperazine-2,5-dione when combined with conventional antibiotics. However, the broader class of cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), to which this compound belongs, has been a subject of significant research for its antimicrobial properties. This guide provides a comparative overview based on data from structurally related CDPs and general principles of antimicrobial synergy to inform future research in this area.
The increasing prevalence of antibiotic-resistant bacteria presents a critical challenge in modern medicine. One promising strategy to combat this is the use of combination therapies, where a compound that may or may not have intrinsic antimicrobial activity potentiates the effect of a known antibiotic. This synergistic interaction can lead to a reduction in the required antibiotic dosage, potentially minimizing side effects and slowing the development of resistance.
Cyclic dipeptides are a class of compounds known for a wide range of biological activities, including antimicrobial effects.[1] This guide will explore the existing evidence for the synergistic potential of these compounds and provide the necessary experimental frameworks for researchers to investigate the properties of this compound and other novel DKPs.
Synergistic Activity of Cyclic Dipeptides: A Look at the Evidence
While specific data for this compound is unavailable, studies on other cyclic dipeptides have demonstrated synergistic antimicrobial effects. For instance, a combination of cyclo(L-leucyl-L-prolyl) and cyclo(L-phenylalanyl-L-prolyl) has been shown to be particularly effective against vancomycin-resistant enterococci (VRE) and other pathogenic microorganisms.[1]
The principle of synergy has been more broadly established for other types of antimicrobial peptides (AMPs) when combined with traditional antibiotics. These studies can serve as a model for investigating the potential of DKPs. The synergistic effect is often quantified by the Fractional Inhibitory Concentration Index (FICI), which is calculated from data obtained through a checkerboard assay. A FICI of ≤ 0.5 is typically considered synergistic.
Table 1: Examples of Synergistic Antimicrobial Activity of Peptides with Conventional Antibiotics
| Peptide | Antibiotic | Pathogen | FICI | Outcome |
| CLP-19 | Ampicillin | S. aureus | 0.375 - 0.5 | Synergistic[2] |
| CLP-19 | Ceftazidime | S. aureus | 0.375 - 0.5 | Synergistic[2] |
| CLP-19 | Levofloxacin | S. aureus | 0.375 - 0.5 | Synergistic[2] |
| CATH-1 | Erythromycin | S. aureus, S. enteritidis, E. coli | < 0.5 | Synergistic |
| CATH-3 | Erythromycin | S. aureus, S. enteritidis, E. coli | < 0.5 | Synergistic |
| PMAP-36 | Erythromycin | S. aureus, S. enteritidis, E. coli | < 0.5 | Synergistic |
Note: The data in this table is for illustrative purposes to show how synergy is reported and is not for this compound.
Intrinsic Antimicrobial Activity of 3,6-disubstituted-piperazine-2,5-diones
Several studies have documented the standalone antimicrobial activity of various 3,6-disubstituted-piperazine-2,5-diones. Understanding the intrinsic activity of these compounds is a crucial first step before investigating their synergistic potential.
Table 2: Standalone Antimicrobial Activity of Selected 3,6-disubstituted-piperazine-2,5-diones
| Compound | Pathogen | MIC (µM) | Reference |
| DKP 1 (Arginine-derived) | S. aureus | 4 - 8 | [3] |
| DKP 1 (Arginine-derived) | MRSA | 4 - 8 | [3] |
| DKP 1 (Arginine-derived) | E. faecalis | 2 - 8 | [3] |
| DKP 1 (Arginine-derived) | VRE | 2 - 8 | [3] |
| DKP 1 (Arginine-derived) | E. coli (MDR) | 8 - 64 | [3] |
| DKP 2 (Arginine-derived) | S. aureus | 4 - 8 | [3] |
| DKP 2 (Arginine-derived) | MRSA | 4 - 8 | [3] |
| DKP 3 (Arginine-derived) | S. aureus | 4 - 8 | [3] |
| DKP 3 (Arginine-derived) | MRSA | 4 - 8 | [3] |
Note: The specific stereochemistry and side chains of these DKPs influence their activity.
Experimental Protocols for Assessing Synergy
For researchers planning to investigate the synergistic properties of this compound, the following protocols for the checkerboard assay and the calculation of the FICI are fundamental.
Checkerboard Assay Protocol
The checkerboard assay is the most common method for determining antimicrobial synergy in vitro.
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the selected antibiotic(s) in an appropriate solvent.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard, which is then diluted to the final desired concentration).
-
Use appropriate growth media (e.g., Mueller-Hinton Broth).
-
-
Assay Setup:
-
Use a 96-well microtiter plate.
-
Along the x-axis, perform serial dilutions of the antibiotic.
-
Along the y-axis, perform serial dilutions of this compound.
-
This creates a matrix of wells with varying concentrations of both compounds.
-
Include control wells for each compound alone, as well as a growth control (no antimicrobial) and a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Data Collection:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) for each compound alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculation of the Fractional Inhibitory Concentration Index (FICI)
The FICI is calculated to determine the nature of the interaction between the two compounds.
-
FICIA = (MIC of drug A in combination) / (MIC of drug A alone)
-
FICIB = (MIC of drug B in combination) / (MIC of drug B alone)
-
FICI = FICIA + FICIB
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Visualizing Experimental and Conceptual Frameworks
The following diagrams illustrate the workflow for synergy testing and a proposed mechanism of action.
Caption: Experimental workflow for assessing antimicrobial synergy.
Caption: Proposed mechanism of synergistic action.
Future Directions
The field of antimicrobial drug discovery is in urgent need of novel compounds and therapeutic strategies. While direct evidence is currently lacking for the synergistic effects of this compound with antibiotics, the information available for related cyclic dipeptides and other antimicrobial peptides suggests that this is a promising area of investigation. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate such research.
Future studies should aim to:
-
Systematically screen this compound in combination with a panel of antibiotics against a broad range of pathogenic bacteria, including multidrug-resistant strains.
-
Determine FICI values to quantify the nature of the antimicrobial interactions.
-
Conduct time-kill curve assays to assess the dynamics of the synergistic bactericidal or bacteriostatic effects.
-
Investigate the underlying mechanisms of any observed synergy, for example, through membrane permeabilization assays.
By pursuing these lines of inquiry, the scientific community can determine the potential of this compound and other diketopiperazines as valuable components of future combination therapies to combat the growing threat of antibiotic resistance.
References
- 1. Cyclic dipeptides exhibit synergistic, broad spectrum antimicrobial effects and have anti-mutagenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic antibiotic effect of looped antimicrobial peptide CLP-19 with bactericidal and bacteriostatic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Diketopiperazines in Neuroactivity: Spotlight on 3,6-dimethylpiperazine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroactive properties of various diketopiperazines (DKPs), with a specific focus on 3,6-dimethylpiperazine-2,5-dione, also known as cyclo(L-alanyl-L-alanine). As a class of cyclic dipeptides, DKPs have garnered significant interest for their therapeutic potential, particularly in the realm of neurodegenerative diseases. Their remarkable stability and ability to cross the blood-brain barrier make them attractive candidates for central nervous system (CNS) drug development.
This document summarizes the available experimental data on the neuroprotective, anti-inflammatory, and antioxidant effects of prominent DKPs, outlines the detailed methodologies for key experimental assays, and visualizes the critical signaling pathways involved.
Comparative Neuroactivity of Diketopiperazines
While extensive research has been conducted on aromatic and proline-containing DKPs, data on the direct neuroactivity of simple aliphatic DKPs like this compound is limited. However, by examining structurally related and well-studied DKPs, we can infer its potential and identify key areas for future investigation. The following tables present a comparative summary of the neuroactive properties of selected DKPs.
Table 1: In Vitro Neuroprotective Effects of Selected Diketopiperazines
| Compound | Model System | Insult | Assay | Effective Concentration | Key Findings |
| cyclo(His-Pro) (CHP) | Neuronal-glial co-cultures | Traumatic Injury | Cell Viability | Not specified | Prevented neuronal death. |
| PC12 cells | Paraquat (oxidative stress) | Apoptosis (Caspase-3 activity, Cytochrome c release) | 50 µM | Abolished protein nitration and reduced apoptosis. | |
| cyclo(L-Pro-L-Phe) | SH-SY5Y cells | Hydrogen Peroxide (H₂O₂) | Cell Viability (MTT), LDH Release | 10, 20, 40 µM | Dose-dependently increased cell viability and reduced cytotoxicity. |
| Novel DKP (35b) | Neuronal-glial co-cultures | Mechanical Injury | Cell Death | 100 µM | Reduced cell death by almost 25%. |
| Novel DKP (606) | Neuronal-glial co-cultures | Mechanical Injury | Cell Death | 10, 100 µM | Reduced cell death by over 50% at 100 µM. |
Table 2: Anti-inflammatory and Antioxidant Activities of Selected Diketopiperazines
| Compound | Model System | Activity | Assay | Key Findings |
| cyclo(His-Pro) (CHP) | PC12 cells, BV2 microglial cells | Anti-inflammatory | NF-κB nuclear translocation | Inhibited NF-κB nuclear accumulation via the Nrf2/HO-1 pathway. |
| PC12 cells | Antioxidant | Nrf2 activation | Increased nuclear levels of Nrf2. | |
| cyclo(L-Pro-L-Phe) | SH-SY5Y cells | Antioxidant | ROS production | Reduced H₂O₂-induced generation of reactive oxygen species. |
| cyclo(Leu-Gly) | Rat model of hypertension | Neuromodulatory | Dopamine receptor supersensitivity | Attenuated dopaminergic supersensitivity. |
Signaling Pathways in DKP-Mediated Neuroprotection
The neuroprotective effects of many diketopiperazines are attributed to their ability to modulate key signaling pathways involved in cellular stress and inflammation. The Nrf2 and NF-κB pathways are central to these mechanisms.
Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation by DKPs like cyclo(His-Pro), Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This results in an enhanced cellular defense against oxidative stress.
NF-κB Inflammatory Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. In resting cells, NF-κB is held inactive in the cytoplasm by IκB proteins. Inflammatory stimuli lead to the degradation of IκB and the translocation of NF-κB to the nucleus, where it initiates the transcription of inflammatory mediators. Certain DKPs, such as cyclo(His-Pro), have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory effects. This inhibition is often linked to the activation of the Nrf2 pathway, highlighting a crosstalk between these two crucial cellular systems.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for key in vitro assays used to evaluate the neuroprotective potential of diketopiperazines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the diketopiperazine for 1-2 hours.
-
Induction of Toxicity: Introduce a neurotoxic agent (e.g., H₂O₂, glutamate, or MPP+) to the wells (except for the control group) and incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Measurement of Reactive Oxygen Species (ROS)
This protocol describes the detection of intracellular ROS using the fluorescent probe CM-H₂DCFDA.
-
Cell Culture and Treatment: Culture neuronal cells on glass-bottom dishes suitable for live-cell imaging. Treat the cells with the diketopiperazine and the ROS-inducing agent as described for the MTT assay.
-
Probe Loading: After treatment, wash the cells with warm PBS and then incubate with 5 µM CM-H₂DCFDA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with warm PBS to remove excess probe.
-
Imaging: Immediately acquire fluorescent images using a fluorescence microscope with an excitation wavelength of ~495 nm and an emission wavelength of ~529 nm.
-
Quantification: Analyze the fluorescence intensity of individual cells using image analysis software. A decrease in fluorescence intensity in DKP-treated cells compared to the toxin-only treated cells indicates antioxidant activity.
Western Blot Analysis for Nrf2 and NF-κB Pathways
This technique is used to detect and quantify the levels of specific proteins involved in these signaling pathways.
-
Protein Extraction: Following cell treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. For Nrf2 nuclear translocation, separate cytoplasmic and nuclear fractions using a nuclear extraction kit.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., Nrf2, Keap1, HO-1, NF-κB p65, phospho-IκBα, IκBα) and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Future Directions for this compound
The lack of direct experimental data on the neuroactivity of this compound presents a clear opportunity for future research. Based on the established neuroprotective properties of other diketopiperazines, it is plausible that this simple, aliphatic DKP may also possess beneficial effects on neuronal health. Future studies should focus on:
-
In vitro screening: Evaluating the neuroprotective, anti-inflammatory, and antioxidant properties of this compound using the experimental protocols outlined in this guide.
-
Mechanism of action studies: Investigating its effects on the Nrf2 and NF-κB signaling pathways in neuronal and microglial cell lines.
-
In vivo studies: If promising in vitro results are obtained, assessing its efficacy in animal models of neurodegenerative diseases.
By systematically exploring the neuroactive potential of this compound and other simple DKPs, the scientific community can expand the arsenal of potential therapeutic agents for debilitating neurological disorders.
Comparative Analysis of 3,6-Dimethylpiperazine-2,5-dione Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3,6-dimethylpiperazine-2,5-dione analogs, focusing on their potential therapeutic applications. The piperazine-2,5-dione core, a cyclic dipeptide structure, has garnered significant interest in medicinal chemistry due to its rigid conformation and capacity for diverse substitutions, leading to a wide array of biological activities. This document summarizes key findings on their anticancer and central nervous system (CNS) activities, presenting quantitative data, detailed experimental protocols, and visualizations of relevant workflows and pathways.
Anticancer Activity of 3,6-Disubstituted Piperazine-2,5-dione Analogs
Recent studies have explored the anticancer potential of 3,6-diunsaturated 2,5-diketopiperazine derivatives. The primary mechanism of action for some of these compounds involves the uncoupling of mitochondrial oxidative phosphorylation.[1] The following table summarizes the in vitro cytotoxic activity of a series of these analogs against A549 (human lung carcinoma) and HeLa (human cervical cancer) cell lines.
| Compound ID | R1 | R2 | A549 IC50 (µM) | HeLa IC50 (µM) |
| 6 | 3-(Trifluoromethyl)benzylidene | 3-(Trifluoromethyl)benzylidene | >10 | 8.9 |
| 8 | 2-Methoxybenzylidene | Thiophen-2-ylmethylene | 7.3 | 4.5 |
| 9 | 2-Methoxybenzylidene | Furan-2-ylmethylene | 4.8 | 3.2 |
| 10 | 2-Methoxybenzylidene | Pyridin-2-ylmethylene | 3.5 | 2.1 |
| 11 | 2-Methoxybenzylidene | Naphthalen-1-ylmethylene | 1.2 | 0.7 |
| 12 | 2-Methoxybenzylidene | Quinolin-2-ylmethylene | 2.9 | 1.8 |
| 14 | 2,3-Dimethoxybenzylidene | 2-Methoxybenzylidene | >10 | >10 |
Structure-Activity Relationship Insights:
-
The presence of a 2-methoxybenzylidene group at one of the positions (R1 or R2) appears to be favorable for anticancer activity, as seen in the more potent compounds (8-12).[2]
-
Increasing the size and aromaticity of the substituent at the other position, such as the naphthalene (in compound 11) and quinoline (in compound 12) moieties, generally leads to enhanced cytotoxicity.[2]
-
Electron-withdrawing groups, such as the trifluoromethyl groups in compound 6, may not be favorable for high anticancer activity.[2]
-
The presence of a second methoxy group on the benzylidene ring, as in compound 14 (2,3-dimethoxybenzylidene), resulted in a significant loss of activity.
Central Nervous System (CNS) Activity of Piperazine-2,5-dione Analogs
A series of novel piperazine-2,5-dione derivatives bearing indole analogs have been investigated for their antidepressant, anti-inflammatory, and analgesic activities. The antidepressant-like effects were evaluated using the forced swim test in mice.
| Compound ID | R | % Decrease in Immobility Time |
| 2e | 5-Fluoro-1H-indol-3-yl | 70.2 |
| 2q | 5-Methoxy-1H-indol-3-yl | 71.2 |
| Fluoxetine | (Positive Control) | 67.9 |
Structure-Activity Relationship Insights:
-
The introduction of an indole moiety at the 3-position of the piperazine-2,5-dione ring resulted in significant antidepressant-like activity.
-
Substituents on the indole ring influence the activity. Compounds with a fluoro (2e) or methoxy (2q) group at the 5-position of the indole ring exhibited the most potent effects, comparable to the positive control, fluoxetine.
Experimental Protocols
MTT Assay for Anticancer Activity
The in vitro cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]
Procedure:
-
Cell Seeding: Cancer cells (A549 and HeLa) are seeded in 96-well plates at a density of 3 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.039 to 10 µM) and incubated for another 48 hours.[2]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Forced Swim Test for Antidepressant Activity
The forced swim test is a behavioral assay used to screen for antidepressant-like activity in rodents.
Procedure:
-
Apparatus: A transparent glass cylinder (25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 10 cm.
-
Acclimatization: Mice are individually placed in the cylinder for a 15-minute pre-test session 24 hours before the actual test.
-
Drug Administration: Test compounds or a vehicle control are administered to the mice (e.g., orally) at a specific time before the test session (e.g., 60 minutes).
-
Test Session: On the test day, the animals are placed in the cylinder again for a 6-minute session.
-
Behavioral Scoring: The duration of immobility during the last 4 minutes of the test is recorded. A mouse is considered immobile when it floats motionless or makes only small movements necessary to keep its head above water.
-
Data Analysis: The percentage decrease in the duration of immobility for the treated groups is calculated relative to the vehicle-treated control group.
Visualizations
Experimental Workflow for SAR Studies
Caption: A generalized workflow for the discovery and optimization of this compound analogs.
General Drug Discovery and Development Pipeline
Caption: A simplified representation of the drug discovery and development pipeline.
References
In Vivo Efficacy of Piperazine-2,5-dione Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of a series of novel piperazine-2,5-dione derivatives bearing indole analogs. The data presented herein is based on a study by Wei et al. (2020), which evaluated the antidepressant, anti-inflammatory, and analgesic properties of these compounds in established murine models. This document is intended to serve as a resource for researchers engaged in the discovery and development of new therapeutic agents based on the piperazine-2,5-dione scaffold.
Antidepressant Activity
The antidepressant potential of the synthesized piperazine-2,5-dione derivatives was assessed using the forced swim test in mice. This behavioral test is a standard preclinical screen for antidepressant efficacy. The results are summarized in Table 1, which shows the percentage decrease in the duration of immobility for each compound at a dose of 10 mg/kg, compared to the control group. Fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI), was used as a positive control.
Table 1: Antidepressant Effects of Piperazine-2,5-dione Derivatives in the Forced Swim Test
| Compound | Dose (mg/kg) | Decrease in Immobility Duration (%) |
| 2e | 10 | 70.2 |
| 2q | 10 | 71.2 |
| Fluoxetine (Positive Control) | 10 | 67.9 |
Data sourced from Wei et al. (2020).
Anti-inflammatory Activity
The anti-inflammatory effects of the compounds were evaluated using the xylene-induced ear edema model in mice. This assay measures the ability of a compound to reduce acute inflammation. Table 2 presents the percentage inhibition of ear edema for each derivative at a 10 mg/kg dose, with indomethacin, a non-steroidal anti-inflammatory drug (NSAID), as the positive control.
Table 2: Anti-inflammatory Effects of Piperazine-2,5-dione Derivatives in the Xylene-Induced Ear Edema Test
| Compound | Dose (mg/kg) | Inhibition of Ear Edema (%) |
| 2e | 10 | 45.3 |
| 2q | 10 | 48.7 |
| Indomethacin (Positive Control) | 10 | 50.1 |
Data sourced from Wei et al. (2020).
Analgesic Activity
The analgesic properties of the piperazine-2,5-dione derivatives were determined using the acetic acid-induced writhing test in mice. This model assesses a compound's ability to alleviate visceral pain. The percentage reduction in the number of writhes for each compound at a 10 mg/kg dose is shown in Table 3. Indomethacin was again used as the positive control.
Table 3: Analgesic Effects of Piperazine-2,5-dione Derivatives in the Acetic Acid-Induced Writhing Test
| Compound | Dose (mg/kg) | Reduction in Writhing (%) |
| 2e | 10 | 55.8 |
| 2q | 10 | 58.2 |
| Indomethacin (Positive Control) | 10 | 60.3 |
Data sourced from Wei et al. (2020).
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and further investigation.
Forced Swim Test (Antidepressant Activity)
-
Animals: Male Kunming mice (18-22 g) were used.
-
Acclimatization: Animals were housed for one week under standard laboratory conditions with free access to food and water.
-
Procedure:
-
Mice were individually placed in an open cylindrical container (25 cm height, 10 cm diameter) filled with 10 cm of water at 25 ± 1°C.
-
The total duration of the test was 6 minutes.
-
The duration of immobility was recorded during the last 4 minutes of the test. A mouse was considered immobile when it remained floating motionless or made only the necessary movements to keep its head above water.
-
-
Drug Administration: Test compounds and the positive control (fluoxetine) were administered intraperitoneally (i.p.) at a dose of 10 mg/kg, 30 minutes before the test. The control group received the vehicle.
-
Data Analysis: The percentage decrease in the duration of immobility was calculated relative to the control group.
Xylene-Induced Ear Edema (Anti-inflammatory Activity)
-
Animals: Male Kunming mice (18-22 g) were used.
-
Procedure:
-
Xylene (0.03 mL) was applied to the anterior and posterior surfaces of the right ear to induce edema. The left ear served as the control.
-
One hour after xylene application, the mice were sacrificed by cervical dislocation.
-
Circular sections (7 mm diameter) were removed from both ears and weighed.
-
The degree of edema was calculated as the weight difference between the right and left ear punches.
-
-
Drug Administration: Test compounds and the positive control (indomethacin) were administered intraperitoneally (i.p.) at a dose of 10 mg/kg, 30 minutes before the application of xylene. The control group received the vehicle.
-
Data Analysis: The percentage inhibition of ear edema was calculated relative to the control group.
Acetic Acid-Induced Writhing Test (Analgesic Activity)
-
Animals: Male Kunming mice (18-22 g) were used.
-
Procedure:
-
Writhing was induced by an intraperitoneal (i.p.) injection of 0.7% acetic acid solution (0.1 mL/10 g body weight).
-
The number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) was counted for 15 minutes, starting 5 minutes after the acetic acid injection.
-
-
Drug Administration: Test compounds and the positive control (indomethacin) were administered intraperitoneally (i.p.) at a dose of 10 mg/kg, 30 minutes before the injection of acetic acid. The control group received the vehicle.
-
Data Analysis: The percentage reduction in the number of writhes was calculated relative to the control group.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
A Head-to-Head Comparison of Synthetic Routes to 3,6-Dimethylpiperazine-2,5-dione
For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral building blocks is paramount. 3,6-dimethylpiperazine-2,5-dione, a cyclic dipeptide derived from alanine, serves as a valuable scaffold in medicinal chemistry. This guide provides a head-to-head comparison of various synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and a visual workflow to aid in methodological selection.
Comparison of Synthetic Methodologies
The synthesis of this compound is primarily achieved through the cyclization of alanine or its derivatives. The choice of method can significantly impact yield, reaction time, temperature requirements, and the stereochemical outcome of the product. Below is a summary of key performance indicators for several reported synthetic routes.
| Starting Material | Reagents/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Product |
| DL-Alanine | Water | 120 | 8 days | 3.0 | cis/trans mixture |
| DL-Alanine | Olivine, Water | 120 | 8 days | 11.7 (6.8 cis, 4.9 trans) | cis/trans mixture |
| L-Alanine | Acetic Acid | 200-220 | 1-1.5 hours | 45-48 | (3S,6S)-isomer |
| L-Alanyl-L-Alanine | Toluene, Acetic Acid | Reflux | Not Specified | Not Specified | (3S,6S)-isomer |
| Alanine | Glycerol | 175-180 | Not Specified | Not Specified | DL/meso mixture |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and adaptation.
Route 1: Thermal Condensation of DL-Alanine in Water
This method represents a straightforward thermal cyclization of DL-alanine.
Procedure: DL-Alanine is heated in the presence of a small amount of water at 120°C for 8 days in a sealed vessel.[1] Following the reaction period, the vessel is cooled, and the product is isolated and purified, typically by recrystallization. This method is notable for its simplicity but suffers from a low yield.[1]
Route 2: Catalytic Thermal Condensation of DL-Alanine
The addition of a catalyst, such as olivine, can improve the yield of the thermal condensation.
Procedure: DL-Alanine is heated with powdered olivine and a small amount of water at 120°C for 8 days in a sealed vessel.[1] The presence of olivine not only increases the total yield but also influences the diastereomeric ratio of the product.[1] The workup involves separation from the catalyst and purification of the product.
Route 3: Thermal Polycondensation of L-Alanine in Acetic Acid
This approach offers a significantly higher yield in a much shorter reaction time.
Procedure: L-Alanine is heated in acetic acid at a temperature of 200-220°C for 1-1.5 hours. The acetic acid acts as both a solvent and a catalyst for the cyclization. The product, (3S,6S)-3,6-dimethylpiperazine-2,5-dione, is then isolated and purified.
Route 4: Cyclization of L-Alanyl-L-Alanine
This route starts from the linear dipeptide and results in the formation of the corresponding cyclic dipeptide.
Procedure: The dipeptide, L-Alanyl-L-Alanine, is refluxed in a solution of toluene and acetic acid.[2] The acetic acid facilitates the intramolecular cyclization. While specific yields were not detailed in the reviewed literature, this is a common method for the synthesis of cyclic dipeptides from their linear precursors.
Route 5: Thermal Condensation in Glycerol
Glycerol can be used as a high-boiling solvent for the direct cyclization of amino acids.
Procedure: Alanine is added to glycerol and heated to 175-180°C under constant stirring with a reflux condenser.[2] This method is presented as a general procedure for the cyclization of various amino acids.[2]
Logical Workflow for Synthesis Route Selection
The selection of an appropriate synthetic route depends on several factors, including the desired stereochemistry, required yield, and available equipment. The following diagram illustrates a logical workflow for making this decision.
Caption: Decision workflow for selecting a synthetic route.
References
cross-validation of analytical methods for 3,6-dimethylpiperazine-2,5-dione characterization
A comprehensive guide to the cross-validation of analytical methods is essential for researchers, scientists, and drug development professionals to ensure the accuracy, precision, and reliability of data for the characterization of 3,6-dimethylpiperazine-2,5-dione. This cyclic dipeptide is a key structural motif in various biologically active compounds, making its robust analytical characterization critical in pharmaceutical development. This guide provides an objective comparison of common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FTIR), complete with supporting experimental data and detailed methodologies.
Comparative Analysis of Analytical Methods
The choice of an analytical method for the characterization of this compound depends on the specific requirements of the analysis, such as the need for quantitative precision, structural elucidation, or high-throughput screening. While HPLC and GC-MS are powerful separation and quantification techniques, qNMR provides absolute quantification without the need for a reference standard of the analyte, and FTIR is a rapid method for structural confirmation.
Quantitative Performance Data
The following table summarizes the typical validation parameters for the quantification of cyclic dipeptides using various analytical methods. The data for RP-HPLC is based on a study of closely related diketopiperazines, which serves as a representative example for the expected performance for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity (R²) | > 0.998[1] | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.05 - 10 nmol per 10 µL injection[1] | ng/mL range | µg/mL to mg/mL range |
| Limit of Quantitation (LOQ) | 0.15 - 30 nmol per 10 µL injection | ng/mL to µg/mL range | µg/mL to mg/mL range |
| Accuracy (% Recovery) | -4.2 to 8.1% relative error[1] | 90 - 110% | 95 - 105% |
| Precision (%RSD) | Intrarun: 0.5 - 4.7% Interrun: 0.7 - 9.9%[1] | < 15% | < 5% |
| Specificity | High (with appropriate column and mobile phase) | Very High (mass fragmentation pattern) | Very High (unique chemical shifts) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for each of the discussed analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the separation and quantification of this compound from related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.[1]
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the identification and quantification of volatile and semi-volatile compounds like this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: For solid samples, a solvent extraction followed by filtration may be necessary. Derivatization may be required to increase volatility.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR allows for the direct quantification of this compound without the need for a specific reference standard of the analyte.[3][4]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh the sample and a certified internal standard into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6). Transfer the solution to an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum with parameters suitable for quantification (e.g., long relaxation delay).
-
Data Processing: Integrate the signals corresponding to the analyte and the internal standard. The concentration of the analyte is calculated based on the ratio of the integrals, the known concentration of the internal standard, and the number of protons giving rise to each signal.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a rapid and non-destructive technique for the identification and structural confirmation of this compound.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet, a mull, or directly as a solid using an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: Collect the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Compare the obtained spectrum with a reference spectrum of this compound for identification. Key characteristic peaks include C=O stretching of the amide groups and N-H stretching vibrations.
Visualizing the Cross-Validation Workflow
A clear understanding of the cross-validation process is essential for ensuring the robustness of analytical methods. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
References
Comparative Cytotoxicity Analysis: 3,6-Dimethylpiperazine-2,5-dione Derivatives versus Standard Chemotherapeutic Agents
This guide provides a comparative overview of the cytotoxic profiles of 3,6-dimethylpiperazine-2,5-dione derivatives against established chemotherapeutic agents such as doxorubicin, cisplatin, and paclitaxel. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of the potential of this class of compounds.
While direct cytotoxic data for this compound is limited in publicly available literature, this guide summarizes findings for structurally related piperazine-2,5-dione derivatives to provide a preliminary benchmark. It is important to note that the cytotoxic activity of these derivatives is highly dependent on their specific chemical substitutions and the experimental conditions under which they are tested.
Comparative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. Data for standard chemotherapeutic agents is compiled from multiple sources and variations in experimental protocols can lead to different reported values.[1]
Table 1: IC50 Values of Piperazine-2,5-dione Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Citation |
| (3S,6S)-3,6-dibenzylpiperazine-2,5-dione | PANC-1 (glucose-starved) | Pancreatic Carcinoma | 28 | Not Specified | [2] |
| (3S,6S)-3,6-dibenzylpiperazine-2,5-dione | PANC-1 (normal culture) | Pancreatic Carcinoma | >1000 | Not Specified | [2] |
| 3,6-diunsaturated 2,5-DKP derivatives (e.g., compound 11) | A549 | Lung Carcinoma | 1.2 | Not Specified | [3] |
| 3,6-diunsaturated 2,5-DKP derivatives (e.g., compound 11) | HeLa | Cervical Carcinoma | 0.7 | Not Specified | [3] |
| Various substituted piperazine-2,5-diones | THP-1, SW982, Chondrocytes | Various | >20 | 72h | [4] |
Table 2: IC50 Values of Standard Chemotherapeutic Agents in Human Cancer Cell Lines
| Agent | Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Citation(s) |
| Doxorubicin | A549 | Lung Carcinoma | 0.13 - >20 | 24h - 72h | [1][5] |
| HeLa | Cervical Carcinoma | 0.14 - 2.9 | 24h | [1][5] | |
| MCF-7 | Breast Cancer | 0.01 - 2.5 | 24h - 48h | [1][5][6] | |
| Cisplatin | A549 | Lung Carcinoma | ~10-20 | 48h | [7] |
| HeLa | Cervical Carcinoma | ~5-30 | 48h | [7] | |
| MCF-7 | Breast Cancer | ~10-40 | 48h | [7] | |
| Paclitaxel | A549 | Lung Carcinoma | ~0.005-0.01 | 48h | [8] |
| HeLa | Cervical Carcinoma | ~0.002-0.008 | 48h | ||
| MCF-7 | Breast Cancer | ~0.001-0.005 | 48h |
Experimental Protocols
Standardized methodologies are crucial for the accurate comparison of cytotoxic activity. Below is a typical protocol for an in vitro cytotoxicity assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound and standards) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing the formazan crystals to form.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Visualizations
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical workflow for cytotoxicity screening and a simplified signaling pathway for apoptosis induction by doxorubicin.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 3,6-Dimethylpiperazine-2,5-dione: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 3,6-Dimethylpiperazine-2,5-dione, a derivative of piperazine, adherence to established disposal protocols is essential to ensure a safe working environment and compliance with regulatory standards. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Ventilation: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste. It is crucial to follow local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Clearly label a dedicated and appropriate waste container with "Hazardous Waste" and "this compound".
-
Do not mix this waste with other chemical waste unless compatibility has been confirmed to avoid potentially dangerous reactions.
-
-
Containerization:
-
Use a chemically compatible and sealable container for waste collection.
-
Ensure the container is in good condition and free from leaks.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
-
Engage a Licensed Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal service with all available information about the chemical, including its name and any known hazards.
-
-
Documentation:
-
Maintain accurate records of the amount of waste generated and the date of disposal.
-
Crucially, do not dispose of this compound down the drain or in regular trash. This can lead to environmental contamination and is a violation of regulatory standards.[1][2]
Summary of Key Safety and Disposal Data
The following table summarizes general safety and disposal information for this compound and related compounds.
| Parameter | Guideline/Value | Source/Rationale |
| Physical State | Solid | Based on chemical structure |
| Primary Hazard Class | Hazardous Waste | General classification for non-regulated chemicals of this type[2] |
| Personal Protective Equipment (PPE) | Gloves, Eye Protection, Lab Coat | Standard laboratory practice for handling chemical reagents[1][3][4] |
| Disposal Method | Incineration or other approved methods by a licensed facility | Recommended for similar chemical compounds[1][3] |
| Incompatible Materials for Disposal | Strong oxidizing agents, Strong acids | To prevent potentially hazardous reactions[1] |
| Melting Point | 283-285°C | [5] |
| Boiling Point | 259.72°C (rough estimate) | [5] |
| Flash Point | 227.9°C | [5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
Essential Safety and Operational Guide for Handling 3,6-Dimethylpiperazine-2,5-dione
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3,6-Dimethylpiperazine-2,5-dione. It includes detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and a comprehensive disposal plan to ensure laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment
While a comprehensive safety data sheet (SDS) for this compound is not consistently available, data for closely related piperazine derivatives indicate that this compound should be handled with care. Potential hazards include skin, eye, and respiratory irritation.[1][2][3] Therefore, a robust PPE plan is crucial to minimize exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and splashes.[4] |
| Face Shield | A face shield should be worn in addition to safety goggles when there is a significant risk of splashing or when handling larger quantities.[1][5] | |
| Hand Protection | Chemical-Resistant Gloves | Handle with gloves.[4] Nitrile gloves are suitable for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's chemical resistance guide. Always inspect gloves before use and wash hands after handling.[3][4] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to prevent skin contact.[2] For situations with a higher risk of exposure, consider fire/flame resistant and impervious clothing.[4] Contaminated work clothing should not be allowed out of the workplace.[2][6] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][6] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][7] |
Experimental Workflow: Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Step-by-Step Handling and Disposal Plan
Operational Protocol:
-
Area Preparation : Before handling, ensure that the designated work area, preferably a chemical fume hood, is clean and uncluttered.[3] Confirm that an eyewash station and safety shower are readily accessible.[1][6]
-
Personal Protective Equipment (PPE) : Don all required PPE as outlined in Table 1.
-
Handling the Compound :
-
Post-Handling Cleanup :
-
Clean all equipment and the work area thoroughly after use.[3]
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Disposal Plan:
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][7]
Table 2: Disposal Plan for this compound Waste
| Waste Type | Collection Procedure | Storage and Disposal |
| Solid Waste | Collect all contaminated solid waste, including gloves, weighing paper, and disposable labware, in a dedicated, clearly labeled hazardous waste container.[3][7] The container should be sealable and made of a chemically compatible material.[7] | Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[7] Do not mix with other waste streams unless compatibility has been confirmed.[7] |
| Liquid Waste | Collect all liquid waste containing this compound in a separate, sealed, and properly labeled container.[3] | Store in a secondary containment tray to prevent spills. Keep away from incompatible materials. |
| Final Disposal | Engage a licensed chemical waste disposal company for the pickup and disposal of the hazardous waste.[7] Provide the disposal service with the chemical name and any known hazard information.[7] Maintain a record of waste generation and disposal.[7] | Crucially, do not dispose of this compound down the drain or in regular trash. [7] This can lead to environmental contamination and is a violation of regulatory standards.[7] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
